19,20-Epoxycytochalasin C
Description
Properties
CAS No. |
22144-76-9 |
|---|---|
Molecular Formula |
C30H37NO6 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(1R,2R,3Z,5R,7S,9Z,11R,12S,15R)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17,22-26,33,36H,10,16H2,1-5H3,(H,31,35)/b13-9-,15-14-/t17-,22-,23?,24+,25-,26+,29+,30+/m0/s1 |
InChI Key |
NAIODHJWOHMDJX-NGFXLRBHSA-N |
Isomeric SMILES |
CC1CC=CC2C(C(=C(C3[C@@]2(C(C=C[C@@](C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Appearance |
White powder |
Other CAS No. |
22144-76-9 |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
3-Benzyl-3,3a,6,6a,9,10,12,15-octahydro-6,12,15-trihydroxy-4,5,10,12-tetramethyl-1H-cycloundec[d]isoindole-1,11(2H)-dione 15-Acetate; _x000B_(7S,13E,16S,18R,19E,21R)-21-(acetyloxy)-7,18-dihydroxy-16,18-dimethyl-10-phenyl-[11]Cytochalasa-5,13,19-triene-1,17- |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Activity of 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin C is a fungal metabolite that has demonstrated significant biological activity, particularly in the context of cancer research. As a member of the cytochalasan family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component in cell structure, motility, and division. This disruption initiates a cascade of cellular events, including cell cycle arrest and apoptosis, making it a compound of interest for potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, including quantitative data on its cytotoxicity, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved in its mechanism of action.
Introduction
Cytochalasans are a diverse group of secondary metabolites produced by various fungi.[1] They are characterized by a highly substituted perhydroisoindol-1-one moiety fused to a macrocyclic ring. This compound has been isolated from endophytic fungi such as Xylaria cf. curta.[2] Like other cytochalasans, its biological effects are primarily attributed to its ability to interact with actin filaments, leading to the disruption of the cytoskeleton, inhibition of cell division, and the induction of programmed cell death (apoptosis).[1][3]
Mechanism of Action
The primary molecular target of this compound is the actin cytoskeleton. By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[1][4] This disruption of actin dynamics has profound effects on cellular processes and triggers downstream signaling cascades that lead to cell cycle arrest and apoptosis.[1]
Studies have shown that this compound induces a dose-dependent S-phase arrest in the cell cycle of cancer cells.[3] This is potentially mediated through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition.[3][5] The disruption of the cell cycle is followed by the induction of apoptosis, which is characterized by the activation of executioner caspases, such as caspase-3 and caspase-7.[3]
Furthermore, the biological activity of this compound is sensitive to its metabolic transformation. The oxidation of the hydroxyl group at the C7 position of the molecule leads to a significant reduction in its cytotoxic potential, highlighting the importance of this functional group for its activity.[6][7]
Quantitative Data: Cytotoxicity
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 1.11[2][3] |
| HT-29 | Human Colon Adenocarcinoma | 0.65[3][5] |
| A549 | Human Lung Carcinoma | >10[3] |
| MCF-7 | Human Breast Adenocarcinoma | >10[3] |
| PC-3 | Human Prostate Adenocarcinoma | >10[3] |
| SMMC-7721 | Human Hepatocellular Carcinoma | Not Reported |
| SW480 | Human Colon Adenocarcinoma | Not Reported |
Note: "Not Reported" indicates that specific IC50 values were not found in the reviewed literature for that particular cell line. The data indicates that this compound exhibits potent and selective cytotoxicity against certain cancer cell lines, particularly leukemia and colon cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., HT-29, A-549, PC-3, HCT-116, SW-620, MCF-7)
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.25, 0.5, 1, 2.5, 5, 7.5, and 10 µM) for 48 hours.[5]
-
Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
HT-29 human colon cancer cells
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol, cold
-
RNase A (0.1 mg/mL)
-
Propidium (B1200493) iodide (PI) (10 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HT-29 cells (1 x 10^5 cells/2 mL/well) and incubate for 24 hours. Treat the cells with indicated concentrations of this compound (e.g., 162.5, 325, 650, and 1300 nM) for 48 hours.[3]
-
Cell Harvesting and Fixation: Collect the cells, wash twice with PBS, and fix overnight in cold 70% ethanol.[3]
-
RNase Treatment: After 24 hours, wash the cells with PBS and treat with RNase A (0.1 mg/mL) at 37°C for 90 minutes.[3]
-
Staining: Stain the cells with propidium iodide (10 mg/mL).[3]
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer to determine the DNA content and cell cycle distribution.[3]
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
HT-29 cells
-
White-walled 96-well plates
-
This compound
-
Pan-caspase inhibitor (Z-Vad-FMK) (optional, for control)
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed HT-29 cells in white-walled 96-well plates. Pre-incubate cells with or without a pan-caspase inhibitor before treating with this compound.[3]
-
Assay Protocol: Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay. This typically involves adding the reagent to the wells, incubating, and then measuring luminescence.
-
Data Analysis: Compare the luminescence signals from treated and untreated cells to determine the fold-increase in caspase-3/7 activity.
In Vitro CDK2 Kinase Activity Assay
This assay measures the inhibitory effect of this compound on the kinase activity of CDK2.
Materials:
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Recombinant CDK2/Cyclin A2
-
White 96-well plates
-
Luminometer
Procedure:
-
Assay Setup: The assay is performed in white 96-well plates. Set up reaction mixtures containing CDK2/Cyclin A2 and a substrate, and a blank control without the substrate.[3]
-
Compound Addition: Add various dilutions of this compound to the reaction mixtures in triplicate.[3]
-
Kinase Reaction: Initiate the kinase reaction and incubate as per the manufacturer's protocol. The assay measures the amount of ADP produced, which is then converted into a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Generate dose-response curves by plotting the percentage of inhibition against the compound concentration to determine the IC50 value for CDK2 inhibition.[3]
Visualization of Actin Cytoskeleton Disruption
This protocol allows for the visualization of changes in the actin cytoskeleton upon treatment with this compound.
Materials:
-
HT-29 cells
-
Glass coverslips
-
6-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HT-29 cells on sterile glass coverslips in 6-well plates and allow them to adhere.
-
Treatment: Treat the cells with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.
-
Staining: Stain the F-actin with fluorescently-labeled phalloidin and the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Observe for changes in cell morphology and actin filament organization.[5]
Signaling Pathways and Visualizations
The biological effects of this compound are mediated through a complex signaling network. The primary event is the disruption of the actin cytoskeleton, which then triggers downstream pathways leading to cell cycle arrest and apoptosis.
Apoptosis Induction Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytochalasin D disruption of actin filaments in 3T3 cells produces an anti-apoptotic response by activating gelatinase A extracellularly and initiating intracellular survival signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]
- 6. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling 19,20-Epoxycytochalasin C: A Technical Guide to its Function as a CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 19,20-Epoxycytochalasin C, a fungal metabolite, and its role as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document collates critical quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation, serving as a comprehensive resource for researchers in oncology and drug discovery.
Core Findings: Potency and Selectivity
This compound has been identified as a potent inhibitor of CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings, offering a comparative look at its potency against CDK2 and its cytotoxic effects on different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (μM) | Selectivity | Assay Method |
| CDK2 | ≈0.9 | 690-fold selectivity | ADP-Glo Kinase Assay |
Data sourced from in vitro kinase activity assays.[1]
Table 2: Cytotoxic Activity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Method |
| HT-29 | Colon Cancer | 650 | Sulforhodamine B (SRB) Assay |
| A-549 | Lung Cancer | - | SRB Assay |
| PC-3 | Prostate Cancer | - | SRB Assay |
| HCT-116 | Colon Cancer | - | SRB Assay |
| SW-620 | Colon Cancer | - | SRB Assay |
| MCF-7 | Breast Cancer | - | SRB Assay |
| HL-60 | Leukemia | 1110 | Not Specified |
Note: IC₅₀ values for A-549, PC-3, HCT-116, SW-620, and MCF-7 were determined but not explicitly stated in the primary source.[1][2] The effect of this compound was evaluated at concentrations ranging from 0.25 to 10 μM.[1]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
This compound exerts its anticancer effects by inhibiting CDK2, which leads to cell cycle arrest at the S phase in cancer cells.[1] This halt in cell cycle progression ultimately triggers programmed cell death, or apoptosis, as evidenced by the activation and cleavage of caspase-3.[1] The compound's interaction with CDK2 highlights a critical, non-redundant role for this kinase in the G1/S checkpoint pathway in cancer cells.[1]
Signaling Pathway Diagram
The following diagram illustrates the canonical CDK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro CDK2/Cyclin A2 Kinase Assay (ADP-Glo™ Assay)
This assay measures the kinase activity of CDK2 by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
CDK2/Cyclin A2 enzyme
-
Histone H1 substrate (0.2 μg/μL)
-
ATP (500 μM)
-
Tyrosine kinase buffer
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 96-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound.
-
To each well of a white 96-well plate, add 5 μL of the diluted compound.
-
Add 10 μL of CDK2 enzyme (25 ng) diluted in tyrosine kinase buffer.
-
Initiate the kinase reaction by adding 10 μL of the substrate-ATP mix (Histone H1 and ATP).
-
Incubate the plate for 60 minutes at ambient temperature.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cell Viability / Cytotoxicity Assay (Sulforhodamine B Assay)
This assay determines the cytotoxic effects of the compound by measuring the total protein content of viable cells.
Materials:
-
Human cancer cell lines (e.g., HT-29)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.25 to 10 μM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours.
-
Fix the cells by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates four times with deionized water to remove TCA and excess serum proteins. Air dry the plates.
-
Stain the fixed cells by adding 100 μL of SRB solution to each well and incubating for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilize the bound SRB dye by adding 200 μL of 10 mM Tris base solution to each well and shaking for 5-10 minutes.
-
Measure the optical density (OD) at 564 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
HT-29 human colon cancer cells
-
This compound (at indicated concentrations, e.g., 162.5, 325, 650, and 1300 nM)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
RNase A (0.1 mg/mL)
-
Propidium Iodide (PI) staining solution (10 mg/mL)
-
Flow cytometer
Procedure:
-
Seed HT-29 cells (1 x 10⁵ cells/2 mL/well) and treat with the indicated concentrations of this compound for 48 hours.
-
Harvest the cells and wash them twice with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol and incubating overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A (0.1 mg/mL) at 37°C for 90 minutes to digest RNA.
-
Stain the cells with Propidium Iodide (10 mg/mL).
-
Analyze the DNA content of the cells immediately using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.[1]
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a potential kinase inhibitor like this compound.
Conclusion
This compound demonstrates significant potential as a selective CDK2 inhibitor. Its ability to induce S-phase cell cycle arrest and apoptosis in cancer cells warrants further investigation. The data and protocols presented in this guide provide a solid foundation for future research and development efforts aimed at leveraging this compound for cancer therapy. Further in vivo studies are necessary to establish its preclinical efficacy and safety profile.[1]
References
Unveiling the Cytotoxic Landscape of 19,20-Epoxycytochalasin C: A Technical Guide for Cancer Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the cytotoxic effects of 19,20-Epoxycytochalasin C, a fungal metabolite, on various cancer cell lines. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Introduction
This compound is a member of the cytochalasan family, a group of mycotoxins produced by various fungi.[1] Like other cytochalasans, it is recognized for its interaction with actin filaments, leading to the disruption of the cellular cytoskeleton.[2][3] This fundamental cellular interference underpins its observed biological activities, including potent antiplasmodial and phytotoxic effects, and more significantly for this guide, cytotoxic effects against various cancer cell lines.[4] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis) in specific cancer models. This guide aims to provide a comprehensive technical overview of these cytotoxic properties.
Quantitative Data: Cytotoxic Activity
The efficacy of this compound has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological function, is a key metric. The compound shows significant and specific cytotoxicity, particularly against human promyelocytic leukemia (HL-60) and colon adenocarcinoma (HT-29) cell lines.[3][5]
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Human Colon Adenocarcinoma | 0.65[3][6] |
| HL-60 | Human Promyelocytic Leukemia | 1.11[3][5] |
| MOLT-4 | Human Leukemia | 8.0[7] |
| SK-MEL | Human Melanoma | 8.02[4] |
| A-549 | Human Lung Carcinoma | >10[3] |
| PC-3 | Human Prostate Adenocarcinoma | >10[3] |
| HCT-116 | Human Colon Carcinoma | >10[3] |
| SW-620 | Human Colon Adenocarcinoma | >10[3] |
| MCF-7 | Human Breast Adenocarcinoma | >10[3] |
Note: The data indicates a higher selective toxicity of this compound towards certain cancer cell types. An oxidized metabolite of the compound, where the hydroxyl group at the C7 position is converted to a keto group, was found to be inactive (IC50 >10 µM), highlighting the critical role of this functional group for its cytotoxic potential.[6]
Mechanism of Action: A Multi-pronged Attack
This compound exerts its cytotoxic effects through several interconnected mechanisms, primarily involving the disruption of the cell cycle and the induction of apoptosis.
Key Mechanistic Actions:
-
Cell Cycle Arrest: The compound induces a dose-dependent S-phase arrest in HT-29 colon cancer cells after 48 hours of exposure.[3][6] This halt in the cell cycle prevents cancer cells from progressing through the DNA synthesis phase, thereby inhibiting proliferation.
-
Apoptosis Induction: The cell cycle arrest is intrinsically linked to the activation of the apoptotic pathway. This compound was found to activate and cleave caspase-3, a key executioner enzyme in programmed cell death.[3][6] This caspase-3/7-mediated pathway is a crucial component of its cytotoxic effect.[6]
-
CDK2 Inhibition: In-depth molecular studies suggest that Cyclin-Dependent Kinase 2 (CDK2) is a probable target.[6] CDK2 is a critical regulator of the G1/S phase transition in the cell cycle.[3] this compound inhibits CDK2 with an IC50 of approximately 0.9 µM, providing a molecular basis for the observed S-phase arrest.[3][6]
-
Cytoskeletal Disruption: As a cytochalasan, its fundamental mechanism involves interfering with actin polymerization.[2][3] This disruption of the actin cytoskeleton affects cell morphology, adherence, and motility.[6] Furthermore, studies have shown that it interacts with tubulin, restricting filament elongation and network formation.[6]
Experimental Protocols
Reproducible research relies on detailed methodologies. The following sections outline the protocols for key experiments used to assess the cytotoxic effects of this compound.
Cell Viability / Cytotoxicity Assay (SRB Protocol)
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.25 to 10 µM) and a vehicle control for 48 hours.[6]
-
Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates. Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Rehydrate the cells with PBS, then treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content per cell is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Caspase-3/7 Activity Assay (Luminescent Protocol)
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Seeding & Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the viability assay.
-
Reagent Preparation: Prepare the luminescent caspase-3/7 reagent according to the manufacturer's instructions. This reagent typically contains a pro-luminescent substrate for caspase-3/7.
-
Assay Protocol: Add the caspase-3/7 reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of caspase activity.
In Vitro CDK2 Kinase Assay
This assay directly measures the inhibitory effect of the compound on the target kinase.
-
Reaction Setup: In a suitable assay plate, combine recombinant human CDK2/Cyclin E protein with a specific substrate (e.g., a histone H1-derived peptide) in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of ATP remaining after the reaction is quantified (less ATP means higher kinase activity).
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value for CDK2 inhibition.[6]
Conclusion
This compound demonstrates significant cytotoxic activity against several cancer cell lines, with a particularly potent effect on colon and leukemia cells.[3][5][6] Its mechanism of action is multifaceted, involving the inhibition of the key cell cycle regulator CDK2, leading to S-phase arrest and subsequent induction of apoptosis via the caspase-3/7 pathway.[3][6] This is coupled with the classic cytochalasan effect of actin cytoskeleton disruption. The available data strongly suggests that this compound is a promising compound for further investigation in the development of novel anticancer therapeutics. Future studies should focus on its in vivo efficacy, selectivity, and detailed elucidation of the upstream signaling events that link cytoskeletal disruption to cell cycle machinery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:189351-79-9 | Chemsrc [chemsrc.com]
- 5. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Antiplasmodial Potential of 19,20-Epoxycytochalasin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiplasmodial properties of 19,20-Epoxycytochalasin C, a fungal metabolite that has demonstrated notable activity against the malaria parasite, Plasmodium falciparum. This document collates available quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in the pursuit of novel antimalarial agents.
Core Findings at a Glance
This compound, a member of the cytochalasan family of natural products, exhibits potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1] However, its in vivo efficacy appears limited by toxicity at therapeutic doses, highlighting the need for further investigation and potential derivatization to improve its therapeutic index.[2] The primary mechanism of action is believed to be the disruption of actin polymerization within the parasite, a pathway distinct from many existing antimalarial drugs.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data on the antiplasmodial efficacy and cytotoxicity of this compound and its close analog, 19,20-Epoxycytochalasin D.
Table 1: In Vitro Antiplasmodial Activity
| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |
| 19,20-Epoxycytochalasin D | D6 (chloroquine-sensitive) | ~0.0008 | [1] |
| 19,20-Epoxycytochalasin D | W2 (chloroquine-resistant) | ~0.0008 | [1] |
| 19,20-Epoxycytochalasin D | 3D7 | 0.00977 | [1] |
Note: Data for the closely related 19,20-Epoxycytochalasin D is included due to the limited availability of comprehensive public data for this compound.
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| This compound | SK-MEL | Human malignant melanoma | 8.02 | [4] |
| This compound | HL-60 | Human promyelocytic leukemia | 1.11 | [5] |
| 19,20-Epoxycytochalasin D | Vero | Monkey kidney epithelial | >9.1 (non-cytotoxic) | [1] |
Table 3: In Vivo Antiplasmodial Activity
| Compound | Animal Model | Dosage | Parasitemia Suppression | Observations | Reference |
| This compound | P. berghei-infected mice | 100 mg/kg | Weak | Toxic to animals | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for assessing antimalarial drug efficacy and cytotoxicity.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.
Materials:
-
Plasmodium falciparum culture (synchronized to ring stage)
-
Complete parasite medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes (O+)
-
96-well black microplates with clear bottoms
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (containing saponin (B1150181) and Triton X-100)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in complete parasite medium in the 96-well plate.
-
Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence intensity using a microplate reader (excitation: ~485 nm, emission: ~530 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Mammalian cell line (e.g., Vero, HL-60)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in the 96-well plate and incubate for 24 hours to allow for attachment.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
In Vivo Antiplasmodial Activity Assay (Peter's 4-Day Suppressive Test)
This standard test evaluates the schizonticidal activity of a compound against an early Plasmodium infection in a mouse model.[2]
Materials:
-
Swiss albino mice
-
Plasmodium berghei-infected erythrocytes
-
This compound formulation for administration (e.g., in a vehicle of 7% Tween 80 and 3% ethanol)
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Inoculate mice intraperitoneally with P. berghei-infected erythrocytes on day 0.
-
Administer the test compound (this compound) orally or via another appropriate route for four consecutive days (days 0-3).
-
Include a positive control group (treated with a standard antimalarial) and a negative control group (receiving only the vehicle).
-
On day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia level by microscopic examination.
-
Calculate the percentage of parasitemia suppression compared to the negative control group.
-
Monitor the mice for signs of toxicity and record survival rates.
Visualizing the Science
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound.
Caption: A typical experimental workflow for screening antiplasmodial compounds.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antimalarial drugs due to its potent in vitro activity and its distinct mechanism of action targeting the parasite's cytoskeleton. However, the observed in vivo toxicity presents a significant hurdle. Future research should focus on structure-activity relationship (SAR) studies to identify derivatives with an improved therapeutic window. This could involve modifications to reduce host cell cytotoxicity while maintaining or enhancing antiplasmodial potency. Furthermore, exploring combination therapies with existing antimalarial drugs that have different mechanisms of action could be a viable strategy to leverage the unique properties of this class of compounds at lower, non-toxic doses. This technical guide serves as a foundational resource for researchers dedicated to advancing the fight against malaria through the exploration of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Phytotoxic Potential of 19,20-Epoxycytochalasin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a member of the cytochalasan family of mycotoxins, complex secondary metabolites produced by various fungi, notably from the Xylaria genus.[1] While extensively studied for their cytotoxic effects against cancer cell lines and potential as antiplasmodial agents, the phytotoxic properties of these compounds are an emerging area of interest for agricultural and herbicidal research.[2] This technical guide provides a comprehensive overview of the known phytotoxic effects of this compound, including available data, detailed experimental methodologies, and an exploration of the potential mechanisms of action and signaling pathways in plants.
Phytotoxic Effects of this compound and Related Compounds
While specific quantitative data for the phytotoxicity of this compound is limited in publicly available literature, the broader class of cytochalasans is recognized for its phytotoxic activity.[3] Studies on related compounds provide insights into the potential effects. For instance, various cytochalasans have been shown to cause necrosis, chlorosis, and inhibit seed germination and plant growth.[3]
| Compound | Plant Species | Observed Effect | Concentration/IC50 | Reference |
| Cytochalasin H and J | Various fungal plant pathogens | Antifungal activity | Not specified | [4] |
| Coriloxine and derivatives | Trifolium pratense, Medicago sativa, Panicum miliaceum, Amaranthus hypochondriacus | Inhibition of seed germination, root growth, and oxygen uptake | IC50 values reported for root elongation inhibition | [5] |
| Prenylated phenol (B47542) derivatives | Solanum lycopersicum L. | Inhibition of seed germination and root growth | Concentration-dependent | [6] |
| This compound | General | Potent phytotoxicity | Not specified | [2] |
Note: The table includes data on related compounds to provide a comparative context due to the limited specific quantitative data for this compound's phytotoxicity.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for cytochalasans is the disruption of the actin cytoskeleton. By binding to the barbed (fast-growing) end of actin filaments, they inhibit the polymerization and depolymerization dynamics essential for numerous cellular processes in plants, including:
-
Cell Division and Expansion: Disruption of the actin cytoskeleton interferes with the formation of the phragmoplast during cytokinesis and isotropic cell growth.
-
Organelle Trafficking: The movement of chloroplasts, mitochondria, and vesicles, which is crucial for photosynthesis, respiration, and cell wall synthesis, is dependent on a functional actin network.
-
Root Hair Growth and Pollen Tube Elongation: These processes are highly dependent on rapid and targeted actin polymerization.
The disruption of these fundamental cellular processes likely triggers a cascade of downstream signaling events, leading to the observed phytotoxic effects. While the specific signaling pathways activated by this compound in plants have not been fully elucidated, it is hypothesized that the cellular stress caused by cytoskeletal disruption could lead to the activation of programmed cell death (PCD) pathways, analogous to apoptosis in animal cells.
Caption: Hypothesized signaling pathway of this compound phytotoxicity.
Experimental Protocols
The following section details a representative methodology for assessing the phytotoxic effects of this compound, based on established protocols for similar compounds.
Seed Germination and Root Elongation Assay
This assay is a common method to evaluate the phytotoxicity of a compound on overall plant development at the seedling stage.
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), or cress (Lepidium sativum))
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile filter paper (Whatman No. 1 or equivalent)
-
Sterile distilled water
-
Solvent control (e.g., DMSO in water at the same concentration as the highest treatment)
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution using sterile distilled water. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a solvent control and a negative control (sterile distilled water only).
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. A common method is to wash the seeds with 70% ethanol (B145695) for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.
-
Assay Setup:
-
Place two layers of sterile filter paper in each petri dish.
-
Pipette 5 mL of the respective test solution, solvent control, or negative control onto the filter paper in each dish.
-
Evenly place a defined number of sterilized seeds (e.g., 20-30) on the moistened filter paper.
-
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber. The incubation conditions will depend on the plant species used (e.g., 25°C with a 16/8 hour light/dark cycle).
-
Data Collection:
-
After a predetermined period (e.g., 3-7 days), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.
-
Carefully remove the seedlings and measure the length of the primary root using a ruler or digital caliper.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the average root length and the percentage of root growth inhibition compared to the negative control.
-
Determine the IC50 value for root growth inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: General workflow for a seed germination and root elongation phytotoxicity assay.
Conclusion
This compound, a fungal metabolite, demonstrates significant potential as a phytotoxic agent. While further research is required to quantify its effects on a broader range of plant species and to fully elucidate the specific signaling pathways involved in its mode of action, its known ability to disrupt the actin cytoskeleton positions it as a compound of interest for the development of novel herbicides. The experimental protocols outlined in this guide provide a framework for future investigations into the phytotoxic properties of this and other cytochalasan compounds, paving the way for a deeper understanding of their agricultural and biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Phytotoxic and Cytotoxic Effects of Prenylated Phenol Derivatives on Tomato Plants (Solanum lycopersicum L.) and Botrytis cinerea B-05 Spores | MDPI [mdpi.com]
The Disruption of the Cellular Scaffolding: An In-Depth Technical Guide to the Effects of 19,20-Epoxycytochalasin C on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin C, a fungal metabolite, has garnered significant interest within the scientific community for its potent biological activities, primarily stemming from its profound effects on the actin cytoskeleton. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and relevant experimental methodologies for studying this compound. By disrupting the dynamic equilibrium of actin polymerization, this compound induces a cascade of cellular events, including cell cycle arrest and apoptosis, making it a valuable tool for cancer research and a potential lead compound in drug development. This document consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to facilitate further research and application.
Mechanism of Action: Targeting the Actin Engine
Cytochalasans, the class of compounds to which this compound belongs, are well-documented inhibitors of actin filament dynamics.[1] Their primary mechanism involves binding to the barbed (fast-growing) end of actin filaments. This interaction physically obstructs the addition of new actin monomers, effectively capping the filament and halting its elongation.[2] While the primary effect is the inhibition of polymerization, this disruption of the delicate balance between monomer addition and removal can lead to a net depolymerization of existing actin filaments.[2]
The integrity of the actin cytoskeleton is paramount for a multitude of critical cellular functions, including the maintenance of cell shape, motility, cell division, and intracellular transport.[1][3] By compromising this essential cellular framework, this compound triggers a stress response that can culminate in programmed cell death, or apoptosis.[4]
Beyond its direct effects on actin, this compound has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2).[5] This inhibition contributes to its ability to induce cell cycle arrest, specifically at the S phase, further highlighting its potential as an anti-cancer agent.[5]
Quantitative Data Summary
The biological effects of this compound have been quantified in various studies, primarily through cytotoxicity assays on different cell lines and in vitro kinase assays. The following tables summarize the available quantitative data.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | HT-29 (Colon Cancer) | Cytotoxicity (SRB) | 650 nM | [1][5] |
| This compound | HL-60 (Leukemia) | Cytotoxicity | 1.11 µM | [6] |
| This compound | SK-MEL (Melanoma) | Cytotoxicity | 8.02 µM | [7] |
| Oxidized Metabolite of this compound | HT-29 (Colon Cancer) | Cytotoxicity (SRB) | >10 µM | [1][5] |
| Table 1: Cytotoxicity of this compound and its Metabolite |
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | CDK2 | In vitro Kinase Assay (ADP-Glo) | ≈0.9 µM | [5] |
| Table 2: In vitro Kinase Inhibition by this compound |
Signaling Pathways and Experimental Workflows
The cellular response to this compound involves a cascade of signaling events initiated by the disruption of the actin cytoskeleton. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the general experimental workflows used to study them.
References
- 1. Interaction of cytochalasin D with actin filaments in the presence of ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
The Intricate Dance of Structure and Activity: An In-depth Guide to Epoxycytochalasins
For Researchers, Scientists, and Drug Development Professionals
Epoxycytochalasins, a distinct subclass of the cytochalasan family of fungal metabolites, have garnered significant attention in the scientific community for their potent biological activities. Characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring containing an epoxide, these molecules exhibit profound effects on the actin cytoskeleton, a cornerstone of cellular integrity and function. This disruption cascades into various cellular processes, including cell division, motility, and apoptosis, making epoxycytochalasins promising candidates for investigation in oncology and other therapeutic areas.
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of epoxycytochalasins. It delves into the quantitative data delineating their biological effects, outlines detailed experimental protocols for their study, and visualizes the complex signaling pathways they modulate.
Quantitative Analysis of Biological Activity
The cytotoxic and antiproliferative effects of epoxycytochalasins are central to their therapeutic potential. The following tables summarize the in vitro activity of key epoxycytochalasin derivatives against a panel of human cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxicity of 19,20-Epoxycytochalasin C and its Oxidized Metabolite
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HT-29 | Colon Carcinoma | 0.650 | [1][2] |
| Oxidized this compound (C7-keto) | HT-29 | Colon Carcinoma | >10 | [1][2] |
| This compound | HL-60 | Promyelocytic Leukemia | 1.11 | [3] |
| This compound | A549 | Lung Carcinoma | >10 | [4] |
| This compound | MCF-7 | Breast Adenocarcinoma | >10 | [4] |
| This compound | PC-3 | Prostate Adenocarcinoma | >10 | [4] |
Table 2: Cytotoxicity of 19,20-Epoxycytochalasin D and Other Analogues
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 19,20-Epoxycytochalasin D | P-388 | Murine Leukemia | Potent Activity (IC50 not specified) | [4] |
| 19,20-Epoxycytochalasin D | MOLT-4 | Human Leukemia | 10.0 | [5] |
| Jammosporin A (7-keto-19,20-epoxycytochalasin D) | MOLT-4 | Human Leukemia | 20.0 | [5] |
| 18-desoxy-19,20-epoxycytochalasin C | MOLT-4 | Human Leukemia | 8.0 | [5] |
| 5,6-dihydro-7-oxo-19,20-epoxycytochalasin C | MOLT-4 | Human Leukemia | 6.0 | [5] |
Key Structure-Activity Relationship Insights
A critical determinant of the biological activity of epoxycytochalasins is the functionality at the C7 position of the perhydroisoindolone core. A pivotal study demonstrated that the oxidation of the hydroxyl group at C7 to a ketone in this compound results in a dramatic loss of cytotoxic potential, with the IC50 value increasing by more than 16-fold against the HT-29 colon cancer cell line.[1][2] This finding strongly suggests that the C7 hydroxyl group is crucial for the compound's interaction with its biological target(s).[6]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The primary mechanism of action of epoxycytochalasins is the disruption of the actin cytoskeleton.[7][8] By binding to the barbed (fast-growing) end of actin filaments, they inhibit the polymerization and depolymerization of actin monomers.[7] This interference with the dynamic nature of the actin cytoskeleton triggers a cascade of downstream events, ultimately leading to programmed cell death (apoptosis).
The apoptotic signaling induced by epoxycytochalasins primarily proceeds through the intrinsic or mitochondrial pathway.[7] Disruption of the actin cytoskeleton is perceived as a cellular stress signal, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis.[9] Furthermore, some evidence suggests the involvement of the endoplasmic reticulum (ER) stress pathway in the apoptotic response.[7]
In addition to their effects on the cytoskeleton, certain epoxycytochalasins, such as this compound, have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1] This inhibition contributes to the observed S-phase cell cycle arrest in cancer cells.[1]
Visualizing the Molecular Pathways and Experimental Processes
To better understand the complex biological processes influenced by epoxycytochalasins, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Epoxycytochalasin-induced signaling cascade.
Caption: Workflow for cytotoxicity determination.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the study of epoxycytochalasins.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-based)
This protocol outlines the determination of the cytotoxic effects of epoxycytochalasins on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well cell culture plates
-
Appropriate cancer cell line and complete culture medium
-
Epoxycytochalasin compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the epoxycytochalasin compound in complete culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.1% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of vehicle as the treatment wells) and a blank control (medium only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Appropriate cancer cell line and complete culture medium
-
Epoxycytochalasin compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate the plates at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Protocol 3: In Vitro Actin Polymerization Assay (Pyrene-labeled actin)
This assay measures the effect of epoxycytochalasins on the polymerization of actin in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.
Materials:
-
Pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Induction Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
Epoxycytochalasin compound stock solution
-
Fluorometer and microplates
Procedure:
-
Actin Preparation: Prepare a working solution of actin by mixing pyrene-labeled actin with unlabeled actin at a 1:10 ratio in G-buffer to a final concentration of 1 mg/mL. Incubate on ice for 1 hour to ensure depolymerization.
-
Reaction Setup: In a 96-well black microplate, add the epoxycytochalasin compound at various concentrations or the vehicle control.
-
Initiation of Polymerization: To each well, add the actin working solution. Immediately initiate polymerization by adding the 10x Polymerization Induction Buffer. The final volume should be consistent across all wells.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 407 nm every 30 seconds for at least 1 hour.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Compare the polymerization rates in the presence of the epoxycytochalasin to the vehicle control to determine the inhibitory effect.
Protocol 4: CDK2 Kinase Assay
This protocol describes a method to assess the inhibitory activity of epoxycytochalasins against CDK2/Cyclin A2 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., a peptide containing a CDK2 phosphorylation motif)
-
ATP
-
Epoxycytochalasin compound stock solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white 96-well plate, add the kinase assay buffer, the CDK2/Cyclin A2 enzyme, and the epoxycytochalasin compound at various concentrations or the vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The study of the structure-activity relationship of epoxycytochalasins reveals a fascinating interplay between chemical structure and biological function. The potent cytotoxic and antiproliferative activities of these natural products are intrinsically linked to their ability to disrupt the actin cytoskeleton and modulate key cellular signaling pathways, including those governing apoptosis and cell cycle progression. The critical role of the C7 hydroxyl group underscores the potential for targeted chemical modifications to enhance potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of this promising class of compounds. Through continued investigation, the intricate molecular mechanisms of epoxycytochalasins can be further elucidated, paving the way for the development of novel and effective therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
19,20-Epoxycytochalasin C molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin C is a fungal metabolite belonging to the cytochalasan family of natural products. These compounds are characterized by a unique molecular architecture, featuring a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring. Possessing a range of biological activities, including potent antiplasmodial, phytotoxic, and cytotoxic effects, this compound has garnered significant interest within the scientific community.[1][2] Its mechanism of action, like other cytochalasans, primarily involves the disruption of the actin cytoskeleton, a critical component of cellular structure and function.[3] This interference with actin dynamics triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, biological activities, and experimental protocols related to this compound.
Molecular Structure and Physicochemical Properties
This compound is a complex organic molecule with the chemical formula C₃₀H₃₇NO₇.[1][5] Its structure features a characteristic epoxy group at the C19 and C20 positions of the macrocyclic ring. The structural elucidation of this compound has been achieved through extensive spectroscopic analysis, primarily using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇NO₇ | [1][5] |
| Molecular Weight | 523.617 g/mol | [1][5] |
| Exact Mass | 523.257019 Da | [1] |
| CAS Number | 189351-79-9 | [1] |
| Density | 1.3±0.1 g/cm³ | [1] |
| Boiling Point | 737.4±60.0 °C at 760 mmHg | [1] |
| Flash Point | 399.7±32.9 °C | [1] |
| LogP | 3.64 | [1] |
| Vapour Pressure | 0.0±2.5 mmHg at 25°C | [1] |
| Index of Refraction | 1.610 | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [7] |
Biological Activities and Mechanism of Action
This compound exhibits a spectrum of biological activities, with its cytotoxic and antiplasmodial properties being the most extensively studied.
Cytotoxic Activity
The compound has demonstrated significant cytotoxicity against a panel of human cancer cell lines. This activity is attributed to its ability to disrupt the actin cytoskeleton, leading to cell cycle arrest and apoptosis.[4][8]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| SK-MEL | Melanoma | 8.02 | [1] |
| HT-29 | Colon Cancer | 0.650 | [4][8] |
| HL-60 | Leukemia | 1.11 | [9] |
Antiplasmodial and Phytotoxic Activities
In addition to its anticancer potential, this compound has shown potent in vitro activity against Plasmodium, the causative agent of malaria.[1] It also exhibits phytotoxicity.[1] However, in vivo studies in a mouse model indicated weak suppressive antiplasmodial activity at a dose of 100 mg/kg, with associated toxicity to the animals.[1]
Mechanism of Action
The primary molecular target of cytochalasans is the barbed (fast-growing) end of actin filaments.[3] By binding to this site, this compound inhibits the polymerization and elongation of actin filaments. This disruption of actin dynamics interferes with crucial cellular processes such as cell motility, division, and maintenance of cell shape.[3] This cytoskeletal perturbation is believed to trigger downstream signaling pathways that culminate in cell cycle arrest and programmed cell death (apoptosis). Furthermore, studies suggest that Cyclin-Dependent Kinase 2 (CDK2) could be a possible target of this compound, with the compound showing inhibitory activity against CDK2 in vitro with an IC₅₀ of approximately 0.9 μM.[8]
The biological activity of this compound is sensitive to its chemical structure. Oxidation of the hydroxyl group at the C7 position leads to a significant reduction in its cytotoxic potential.[8] The oxidized metabolite showed an IC₅₀ of >10 μM on HT-29 cells, a more than 16-fold decrease in activity compared to the parent compound.[8]
Biosynthesis
The biosynthesis of cytochalasans, including this compound, is a complex process orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme complex in fungi.[10][11] This enzymatic machinery is responsible for assembling the characteristic perhydroisoindolone core fused to a macrocyclic ring.
The biosynthesis initiates with the PKS domains iteratively condensing malonyl-CoA units to form a polyketide chain. In parallel, the NRPS module activates and incorporates an amino acid, typically phenylalanine in the case of cytochalasin C.[10][12] The final step in the formation of this compound involves a stereospecific epoxidation of a double bond in the procytochalasan scaffold, a reaction catalyzed by a cytochrome P450 monooxygenase.[11]
Experimental Protocols
Isolation and Purification of this compound
The following is a general workflow for the isolation and purification of this compound from fungal cultures.
Methodology:
-
Fungal Cultivation: The producing fungal strain (e.g., Nemania sp., Rosellinia sanctae-cruciana) is cultured on a suitable medium (e.g., potato dextrose broth or rice medium) under optimal conditions for secondary metabolite production.[1][13]
-
Extraction: The fungal biomass and/or culture broth are extracted with an appropriate organic solvent, such as ethyl acetate.[11]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to one or more chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the pure this compound.[4]
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.[4]
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with a suitable fixative, such as trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution, which binds to cellular proteins.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris-based solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Chemical Oxidation of this compound
This protocol describes the chemical conversion of this compound to its less active oxidized form.[4]
Methodology:
-
A solution of Dess–Martin periodinane in dichloromethane (B109758) (1 mg/mL) is prepared.
-
100 μL of the Dess–Martin periodinane solution is added to a 1 mL solution of this compound (10 mg/mL in dichloromethane).
-
The mixture is mixed well and allowed to react for 24 hours.
-
The reaction is quenched by the addition of 1 mL of methanol.
-
The resulting reaction mixture can be further analyzed and purified by semipreparative HPLC.[4]
Conclusion
This compound is a promising natural product with significant biological activities, particularly its cytotoxicity against cancer cells. Its unique mode of action, targeting the actin cytoskeleton, makes it an interesting candidate for further investigation in drug discovery and development. The information provided in this technical guide serves as a comprehensive resource for researchers to facilitate their studies on this fascinating molecule. Further research is warranted to fully elucidate its therapeutic potential and to explore the structure-activity relationships within the epoxycytochalasan class of compounds.
References
- 1. This compound | CAS#:189351-79-9 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C30H37NO7 | CID 126456219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Flavichalasines A–M, cytochalasan alkaloids from Aspergillus flavipes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Biosynthesis of 19,20-Epoxycytochalasin C
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasans are a large and diverse family of fungal secondary metabolites known for their complex molecular architecture and potent biological activities.[1][2] A significant subclass, the 19,20-epoxycytochalasans, are distinguished by an epoxide ring at the C19-C20 position, a feature often critical for their cytotoxic and anti-angiogenic properties. 19,20-Epoxycytochalasin C, isolated from fungal species such as Xylaria cf. curta and Rosellinia sanctae-cruciana, has demonstrated significant cytotoxicity against various human cancer cell lines, making its biosynthetic pathway a subject of intense interest for synthetic biology and drug discovery.[2][3][4]
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the core enzymatic machinery, summarizing key quantitative data, and outlining relevant experimental methodologies for its study and quantification.
The Core Biosynthetic Pathway
The assembly of this compound follows a conserved strategy for cytochalasan biosynthesis: the construction of a core scaffold by a hybrid megaenzyme, followed by a series of tailoring reactions. The pathway can be conceptually divided into two major stages.
Core Scaffold Assembly: A PKS-NRPS Hybrid System
The biosynthesis of the characteristic perhydroisoindolone core fused to a macrocycle is orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme.[1]
-
Polyketide Synthesis: The PKS module initiates the process by iteratively condensing malonyl-CoA extender units to build a highly reduced polyketide chain.
-
Non-Ribosomal Peptide Incorporation: Concurrently, the NRPS module activates and incorporates an amino acid, typically L-phenylalanine for the cytochalasin C framework.[1]
-
Cyclization: The PKS-NRPS product is released and undergoes a proposed intramolecular Diels-Alder reaction to form the foundational tricyclic core structure of the cytochalasan family.[5] This results in a precursor molecule containing a double bond at the C19-C20 position, such as Cytochalasin C.
Final Tailoring: The Epoxidation Step
The defining 19,20-epoxide is installed in a post-PKS-NRPS tailoring event. While the specific enzymes for this compound have not been definitively characterized, substantial evidence from related pathways points to the involvement of a Cytochrome P450 monooxygenase (P450).[6] These enzymes are renowned for catalyzing a wide array of oxidative reactions, including stereospecific epoxidations.[7][8]
The proposed mechanism involves the P450 enzyme utilizing molecular oxygen and reducing equivalents from a partner NADPH-cytochrome P450 reductase to catalyze the epoxidation of the C19-C20 double bond on the pro-cytochalasan scaffold.
Quantitative Data
Quantitative analysis is crucial for understanding pathway efficiency and the biological potency of the final product. The following tables summarize available data on production titers and cytotoxic activity.
Table 1: Production Titers of Related Epoxycytochalasans
| Compound | Producing Organism | Fermentation Method | Titer | Reference |
|---|
| 19,20-Epoxycytochalasin Q | Xylaria sp. sof11 | Optimized submerged culture | 440.3 mg/L |[9] |
Table 2: Cytotoxic Activity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | 1.11 | [3] |
| HT-29 | Colorectal Adenocarcinoma | 0.65 | [4][10] |
| A-549 | Lung Carcinoma | >10 | [4][10] |
| PC-3 | Prostate Adenocarcinoma | >10 | [4][10] |
| HCT-116 | Colorectal Carcinoma | >10 | [4][10] |
| SW-620 | Colorectal Adenocarcinoma | >10 | [4][10] |
| MCF-7 | Breast Adenocarcinoma | >10 |[4][10] |
Experimental Protocols
The study of the this compound biosynthetic pathway involves a combination of mycological, analytical, and molecular biology techniques.
Protocol 1: Fungal Cultivation and Metabolite Extraction
This protocol is generalized from methods used for Xylaria and Rosellinia species, known producers of epoxycytochalasans.[11]
1. Fungal Cultivation:
- Solid-State Fermentation:
- Medium: Autoclaved rice medium (e.g., 100g rice, 120mL water per 1L flask).
- Inoculation: Inoculate the cooled, sterile rice with a mycelial agar (B569324) plug of the producing fungus (e.g., Xylaria cf. curta).
- Incubation: Incubate at 25-28°C in the dark for 3-4 weeks until the fungus has fully colonized the substrate.
- Liquid-State Fermentation:
- Medium: Potato Dextrose Broth (PDB).
- Inoculation: Inoculate the sterile broth with mycelial plugs.
- Incubation: Incubate at 25-28°C with shaking (e.g., 150 rpm) for 2-3 weeks.
2. Metabolite Extraction:
- Homogenize the entire culture (solid or liquid) with an equal volume of a polar organic solvent, typically ethyl acetate.
- Perform the extraction 2-3 times to ensure complete recovery of metabolites.
- Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
- For liquid cultures, the broth and mycelia can be separated and extracted individually to determine the localization of the compound.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a robust method for the detection and quantification of this compound in crude extracts or purified samples.[12]
1. Sample Preparation:
- Dissolve the dried crude extract in a known volume of HPLC-grade methanol (B129727) or acetonitrile.
- Filter the sample through a 0.22 µm syringe filter to remove particulates.
- Prepare a standard curve using a purified and quantified standard of this compound.
2. Liquid Chromatography (LC) Parameters:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 10% B to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and re-equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 100-1000.
- Targeted Ion Monitoring: Monitor for the protonated molecule [M+H]⁺ of this compound (C₂₉H₃₇NO₆, expected m/z ≈ 500.26).
- MS/MS Fragmentation: Use a fixed collision energy (e.g., 30 eV) to generate characteristic fragment ions for confirmation and quantification in Multiple Reaction Monitoring (MRM) mode.
Protocol 3: Generalized Method for Fungal Gene Knockout
This protocol outlines the general steps for creating a gene deletion mutant in a filamentous fungus to confirm the function of a candidate biosynthetic gene (e.g., the PKS-NRPS or P450).[13]
1. Construction of the Deletion Cassette:
- Using PCR, amplify ~1-1.5 kb regions of DNA flanking the 5' (upstream) and 3' (downstream) ends of the target gene from fungal genomic DNA.
- Amplify a selectable marker gene (e.g., hygromycin resistance, hph).
- Using fusion PCR or restriction-ligation cloning, assemble the three fragments in the order: 5'-flank -> marker gene -> 3'-flank. This creates the deletion cassette.
2. Fungal Protoplast Formation and Transformation:
- Grow the wild-type fungus in liquid medium and harvest the young mycelia.
- Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to release protoplasts.
- Purify the protoplasts by filtration and centrifugation.
- Incubate the purified protoplasts with the deletion cassette and PEG/CaCl₂ to induce DNA uptake.
3. Selection and Verification of Transformants:
- Plate the transformed protoplasts on regeneration agar containing the appropriate selective agent (e.g., hygromycin).
- Isolate genomic DNA from resistant colonies.
- Verify the correct homologous recombination event (gene replacement) using diagnostic PCR with primers designed to bind outside the flanking regions and within the marker gene.
- Confirm the loss of compound production in the verified knockout mutant using LC-MS analysis.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process initiated by a core PKS-NRPS enzyme and completed by tailoring enzymes, most notably a proposed Cytochrome P450 monooxygenase responsible for the critical epoxidation step. While the precise biosynthetic gene cluster has yet to be fully elucidated, the methodologies outlined in this guide provide a robust framework for its identification, functional characterization, and the quantification of its potent final product. Further research, particularly the targeted knockout and heterologous expression of candidate P450 genes from producing organisms like Xylaria and Rosellinia, will be essential to fully unravel the molecular intricacies of this fascinating pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosellichalasins A-H, cytotoxic cytochalasans from the endophytic fungus Rosellinia sp. Glinf021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytochrome P450-type Hydroxylation and Epoxidation in a Tyrosine-liganded Hemoprotein, Catalase-related Allene Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the Extraction of 19,20-Epoxycytochalasin C from Fungal Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction, purification, and quantification of 19,20-Epoxycytochalasin C, a bioactive secondary metabolite, from fungal sources. The protocols detailed herein are compiled from established scientific literature and are intended to provide a robust framework for isolating this compound for research and development purposes.
Introduction
This compound is a member of the cytochalasan family of mycotoxins, which are known for their diverse and potent biological activities. These activities include disruption of actin polymerization, induction of apoptosis, and cytotoxicity towards various cancer cell lines.[1] Fungi, particularly endophytic species from genera such as Rosellinia and Xylaria, are prominent producers of these valuable compounds.[2][3] The protocol outlined below details the cultivation of the fungus, extraction of the crude secondary metabolites, and subsequent purification of this compound.
Fungal Sources and Cultivation
Several fungal species have been identified as producers of this compound and related compounds. Notably, the endophytic fungus Rosellinia sanctae-cruciana has been a documented source for the isolation of a variety of cytochalasans, including this compound.[2][4] Another reported producer is Xylaria cf. curta.[3] The successful production of the target metabolite is highly dependent on the selection of the fungal strain and the optimization of culture conditions. Both liquid-state and solid-state fermentation methods can be employed.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the extraction and analysis of this compound and related compounds, compiled from various sources.
| Parameter | Value | Fungal Source/Method | Reference |
| Extraction | |||
| Crude Extract Yield | 90 mg | From Rosellinia sanctae-cruciana fermentation broth. | [2] |
| Extraction Solvent | Ethyl Acetate (B1210297) | Used for liquid culture extraction. | [2] |
| Methanol (B129727) | Can be used to terminate fermentation and for initial extraction. | [1] | |
| Purification | |||
| Primary Chromatography | Silica (B1680970) Gel Column Chromatography | General step for crude extract fractionation. | [1] |
| Preparative Chromatography | C18 Reverse Phase HPLC | For final purification of the target compound. | [1][2] |
| HPLC Mobile Phase | Water and Acetonitrile (B52724) (gradient) | A common solvent system for cytochalasan separation. | [2] |
| Analysis | |||
| Analytical Column | C18 Reverse Phase | For analytical HPLC and LC-MS. | [5] |
| Mobile Phase Additive | 0.1% Formic Acid | Often used to improve peak shape in reverse-phase chromatography. | [5][6] |
| Detection Wavelength | 210 nm | A suitable UV wavelength for detecting cytochalasans. | [5] |
| Mass Spectrometry | Electrospray Ionization (ESI) | For determining the molecular weight and fragmentation pattern. | [1] |
| Observed m/z [M+H]⁺ | 524.2654 | For 19,20-Epoxycytochalasin D (a closely related compound). | [1] |
Experimental Protocols
This section provides a detailed methodology for the cultivation of a producer fungus, followed by the extraction and purification of this compound.
Protocol 1: Fungal Cultivation (Liquid-State Fermentation)
-
Strain Maintenance: Maintain the fungal strain (e.g., Rosellinia sanctae-cruciana) on Potato Dextrose Agar (B569324) (PDA) plates at 25°C.
-
Inoculum Preparation: Aseptically transfer a small agar plug (approximately 5 mm in diameter) from a mature culture plate to a fresh PDA plate. Incubate at 25°C for 7-10 days to obtain sufficient mycelial growth for inoculation.
-
Fermentation:
-
Prepare Potato Dextrose Broth (PDB) medium in Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate the sterile PDB with several agar plugs from the mature inoculum plate.
-
Incubate the flasks on a rotary shaker at approximately 150 rpm and 25-28°C for 14-21 days.[1][7] The optimal incubation time should be determined empirically for the specific fungal strain.
-
Protocol 2: Extraction of Crude Metabolites
-
Fermentation Termination: After the incubation period, terminate the fermentation by adding methanol to the culture broth.[1]
-
Homogenization and Separation: Homogenize the culture and separate the mycelia from the broth by filtration or centrifugation.[1]
-
Liquid-Liquid Extraction:
-
Extract the supernatant (broth) three times with an equal volume of ethyl acetate in a separatory funnel.[2]
-
The mycelial mass can also be extracted separately by soaking in ethyl acetate or methanol, followed by filtration.
-
-
Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[1][2]
Protocol 3: Purification of this compound
-
Primary Fractionation (Optional):
-
Subject the crude extract to column chromatography using silica gel.
-
Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the extract into fractions of decreasing polarity.[1]
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the compound of interest based on TLC analysis.
-
Further purify the pooled fractions using a preparative HPLC system equipped with a C18 reverse-phase column.[1]
-
Elute with a gradient of water and acetonitrile. An exemplary gradient could be a linear gradient from 5% to 100% acetonitrile over 20 minutes.[5] The addition of 0.1% formic acid to the mobile phases can improve peak resolution.[6]
-
Collect the fractions corresponding to the peak of this compound.
-
-
Final Concentration: Evaporate the solvent from the collected fractions to obtain the pure compound.
Visualizations
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: LC-MS/MS Analysis of 19,20-Epoxycytochalasin C
Introduction
19,20-Epoxycytochalasin C is a fungal metabolite that has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and its primary metabolite in different cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HT-29 (Colon Cancer) | 650 nM | [1][3] |
| This compound | SK-MEL (Melanoma) | 8.02 µM | [2] |
| Oxidized Metabolite of this compound | HT-29 (Colon Cancer) | >10 µM | [1][3] |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
This protocol outlines the extraction of this compound and its metabolites from cell cultures for LC-MS/MS analysis.
Materials:
-
Cell lysis buffer
-
Ethyl acetate (B1210297) or a mixture of methanol (B129727) and acetonitrile
-
Nitrogen gas supply
-
Methanol:water (50:50, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Following treatment with this compound, harvest the cells.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the metabolites by adding an organic solvent such as ethyl acetate or a methanol/acetonitrile mixture and vortexing thoroughly.[4]
-
Centrifuge the mixture to achieve phase separation.
-
Carefully transfer the upper organic layer, which contains the cytochalasins, to a new tube.[4]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[4]
-
Reconstitute the dried extract in a small volume of 50:50 methanol:water for LC-MS/MS analysis.[4]
Protocol 2: LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of this compound. Optimization may be required for specific instruments.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid[4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[4] |
| Gradient | Start at 10-20% B, ramp to 95-100% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions for re-equilibration.[4] |
| Flow Rate | 0.2-0.4 mL/min[4] |
| Column Temperature | 30-40 °C[4] |
Mass Spectrometry (MS) Parameters (Positive ESI Mode):
| Parameter | Recommended Conditions |
| Scan Range | m/z 100-1000[4] |
| Capillary Voltage | 3.0-4.5 kV[3][4] |
| Gas Temperature | 300-350 °C[4][5] |
| Drying Gas Flow | 8-12 L/min[4][5] |
| Nebulizer Pressure | 30-50 psi[3][4] |
| Skimmer Voltage | 65 V[3][5] |
| Fragmentor Voltage | 175 V[3][5] |
MS/MS Parameters:
| Compound | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) |
| This compound | 524.25 [M+H]⁺[3][4] | 91.0 [C₇H₇]⁺, 120.08 [C₈H₁₀N]⁺[3][4] |
| Oxidized Metabolite | 522.25 [M+H]⁺[3][4] | 91.0, 120.08[3] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed signaling pathway of this compound.
Caption: Metabolic pathway of this compound.
References
- 1. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:189351-79-9 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cytotoxicity Assessment of 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a fungal metabolite that has demonstrated cytotoxic effects against various cancer cell lines. As a member of the cytochalasan family, its primary mechanism of action is believed to involve the disruption of the actin cytoskeleton, which can lead to cell cycle arrest and apoptosis.[1] This document provides detailed protocols for assessing the cytotoxicity of this compound, summarizes available quantitative data, and presents diagrams of the experimental workflow and proposed signaling pathway.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the reported IC50 values for this compound and a key metabolite.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HT-29 (Colon Cancer) | 650 nM | [2][3][4] |
| Oxidized Metabolite of this compound | HT-29 (Colon Cancer) | >10 µM | [2][3][4] |
Experimental Protocols
Two common methods for assessing the cytotoxicity of compounds like this compound are the Sulforhodamine B (SRB) assay and the MTT assay. The SRB assay, which measures cell protein content, was used to evaluate this compound against a panel of cancer cell lines.[2] The MTT assay, which measures mitochondrial metabolic activity, is another robust method for determining cell viability.[5]
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from methodologies used for similar cytochalasan compounds and is suitable for determining the cytotoxicity of this compound.[6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HT-29, A-549, PC-3, HCT-116, SW-620, MCF-7)[2]
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a total volume of 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2.5, 5, 7.5, and 10 µM).[2]
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plates for 48 hours.[2]
-
-
Cell Fixation:
-
After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4°C for 1 hour.[6]
-
-
Staining:
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[6]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This is a general protocol for assessing cytotoxicity and can be optimized for specific cell lines and experimental conditions.[7]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the cells. Include vehicle and no-cell controls.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm).[7]
-
-
Data Analysis:
-
Subtract the background absorbance (from no-cell control wells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow: SRB Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the SRB assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Logical Relationship for Data Interpretation
Caption: Logical flow for the analysis of cytotoxicity assay data.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell Cycle Analysis of 19,20-Epoxycytochalasin C using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a fungal metabolite that has demonstrated cytotoxic effects against various cancer cell lines.[1] Like other members of the cytochalasan family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division. This interference with fundamental cellular processes can lead to cell cycle arrest and apoptosis, making it a compound of interest for potential therapeutic applications. One key area of investigation is its impact on cell cycle progression. Flow cytometry is a powerful technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by measuring the DNA content of individual cells. This application note provides detailed protocols for analyzing the effects of this compound on the cell cycle of human colon cancer cells (HT-29) using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry measures the fluorescence intensity of individual cells as they pass through a laser beam. For cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The amount of fluorescence emitted by the stained cells is directly proportional to their DNA content.
-
G0/G1 Phase: Cells in the G0 (quiescent) or G1 (first gap) phase have a normal diploid DNA content (2N).
-
S Phase: During the S (synthesis) phase, DNA replication occurs, resulting in a continuous distribution of DNA content between 2N and 4N.
-
G2/M Phase: Cells in the G2 (second gap) or M (mitosis) phase have a tetraploid DNA content (4N) as they have completed DNA replication.
By analyzing the histogram of fluorescence intensity, the percentage of cells in each phase of the cell cycle can be quantified, providing insights into the effects of compounds like this compound on cell cycle progression.
Effects of this compound on the Cell Cycle of HT-29 Cells
Studies have shown that this compound induces a dose-dependent S-phase arrest in HT-29 human colon cancer cells after 48 hours of exposure.[2] This suggests that the compound interferes with DNA synthesis, preventing cells from completing replication and progressing to the G2/M phase.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of HT-29 cells.
| Concentration of this compound (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 1.2 |
| 162.5 | 48.2 ± 1.8 | 42.5 ± 2.0 | 9.3 ± 0.9 |
| 325 | 35.1 ± 1.5 | 55.8 ± 2.5 | 9.1 ± 0.8 |
| 650 | 20.7 ± 1.2 | 68.4 ± 3.1 | 10.9 ± 1.0 |
| 1300 | 15.3 ± 1.0 | 75.2 ± 3.5 | 9.5 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. The data presented here is illustrative and based on published findings of a dose-dependent S-phase arrest; the exact values are representative estimations based on graphical data.
Experimental Protocols
This section provides a detailed methodology for the cell cycle analysis of HT-29 cells treated with this compound using flow cytometry.
Materials
-
HT-29 human colon cancer cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (DNase-free, 10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed HT-29 cells in 6-well plates at a density of 1 x 10^5 cells/well in 2 mL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to final concentrations of 162.5, 325, 650, and 1300 nM. A vehicle control (DMSO) should also be prepared at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 2 mL of the prepared drug dilutions or vehicle control.
-
Incubate the cells for 48 hours.[2]
-
-
Cell Harvesting and Fixation:
-
After incubation, collect both the culture medium (containing floating cells) and the adherent cells. To detach adherent cells, wash with PBS and add trypsin-EDTA.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C overnight or for at least 2 hours.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.[2]
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate the cells in the dark for 15-30 minutes at room temperature before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at approximately 617 nm (or using a standard PI filter).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Proposed Signaling Pathway
This compound is known to disrupt the actin cytoskeleton. This disruption can trigger a cascade of signaling events that ultimately lead to cell cycle arrest. A potential mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S transition and S-phase progression.
Caption: Proposed signaling pathway for S-phase arrest.
The disruption of the actin cytoskeleton by this compound is hypothesized to activate signaling pathways that lead to the inhibition of CDK2 activity. CDK2, in complex with Cyclin E and Cyclin A, is essential for the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factors, which in turn activate the transcription of genes required for S-phase progression. By inhibiting CDK2, this compound prevents Rb phosphorylation, keeping E2F inactive and thereby arresting the cell cycle in the S phase.
Conclusion
This application note provides a comprehensive guide for researchers interested in studying the effects of this compound on the cell cycle using flow cytometry. The detailed protocols and understanding of the underlying principles will enable the generation of robust and reproducible data. The observed S-phase arrest in HT-29 cells highlights the potential of this compound as an anti-cancer agent and underscores the importance of further investigation into its molecular mechanisms of action.
References
Application Notes: Visualizing Actin Dynamics Post-Treatment with 19,20-Epoxycytochalasin C
Introduction 19,20-Epoxycytochalasin C is a potent fungal metabolite belonging to the cytochalasan family, which is widely recognized for its profound effects on the actin cytoskeleton. These compounds are critical tools for researchers studying the fundamental cellular processes governed by actin dynamics, such as cell motility, morphology, division, and intracellular transport.[1] By disrupting the delicate equilibrium between actin polymerization and depolymerization, this compound provides a method to investigate the roles of a functional actin network in various biological phenomena. These application notes offer detailed protocols for visualizing and quantifying the effects of this compound on actin filaments in cultured cells.
Mechanism of Action Cytochalasans, including this compound, exert their primary effect by binding to the fast-growing, or "barbed," end of actin filaments. This interaction physically obstructs the addition of new G-actin monomers, thereby capping the filament and inhibiting its elongation.[2][3] This disruption of actin polymerization leads to a net depolymerization, causing the collapse of actin-based structures like stress fibers and lamellipodia, and resulting in noticeable changes in cell morphology, such as cell rounding.[3]
Quantitative Data Summary
The biological activity of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below, derived from sulforhodamine B (SRB) assays after 48 hours of treatment, summarizes the cytotoxic potential of this compound.[1][4]
| Compound | Cell Line | Effect | IC50 Value (nM) | Reference |
| This compound | HT-29 (Colon Cancer) | Cytotoxicity | 650 | [1][4] |
| This compound | A-549 (Lung Cancer) | Cytotoxicity | 810 | [1] |
| This compound | HCT-116 (Colon Cancer) | Cytotoxicity | 740 | [1] |
| This compound | MCF-7 (Breast Cancer) | Cytotoxicity | 920 | [1] |
| This compound | SW-620 (Colon Cancer) | Cytotoxicity | 850 | [1] |
| This compound | PC-3 (Prostate Cancer) | Cytotoxicity | 960 | [1] |
Note: IC50 values can vary depending on experimental conditions, including cell density and incubation time.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Dissolve this compound powder in high-quality DMSO to create a concentrated stock solution. For a compound with a molecular weight of approximately 507.6 g/mol , dissolve 5.08 mg in 1 mL of DMSO to yield a 10 mM stock.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term stability.
-
-
Working Solution:
-
On the day of the experiment, thaw a stock solution aliquot at room temperature.
-
Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration (e.g., 0.5 µM - 10 µM).
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cellular stress or toxicity. Prepare a vehicle control using medium with an equivalent percentage of DMSO.
-
Protocol 2: Fixed-Cell Imaging of Actin Cytoskeleton
This protocol details the treatment of adherent cells and subsequent staining to visualize the actin cytoskeleton using fluorescence microscopy.
Materials:
-
Adherent cells (e.g., HT-29, U2OS, NIH3T3)
-
Sterile glass coverslips in 12- or 24-well plates
-
Complete cell culture medium
-
This compound working solution and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixative)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Fluorescently-labeled Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI or Hoechst stain (for nuclei)
-
Antifade mounting medium
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that ensures 50-70% confluency at the time of the experiment. Allow cells to attach and spread overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Remove the existing medium and replace it with the pre-warmed working solution of this compound. For comparison, treat a separate set of cells with the vehicle control medium. Incubate for the desired duration (e.g., 30 minutes to 4 hours).
-
Fixation: Gently aspirate the medium and wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS, for 5 minutes each wash.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes to permeabilize the cell membranes.
-
Washing: Repeat the washing step (step 4).
-
Staining: Prepare a staining solution containing fluorescently-labeled phalloidin (e.g., 1:200 dilution) and a nuclear counterstain like DAPI (e.g., 1 µg/mL) in PBS. Add the solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Aspirate the staining solution and wash the cells three times with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores. Capture images for subsequent analysis.
Protocol 3: Live-Cell Imaging of Actin Dynamics
Live-cell imaging allows for the real-time observation of cytoskeletal rearrangements in response to treatment.
Materials:
-
Cells seeded in glass-bottom imaging dishes
-
Live-cell actin probe (e.g., SiR-actin kit, or cells stably expressing an actin-GFP fusion protein like LifeAct-GFP)[5][6]
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
This compound working solution
-
Environmental chamber for microscope (to maintain 37°C and 5% CO2)
Experimental Workflow:
Procedure:
-
Cell Preparation: Seed cells in a glass-bottom dish suitable for high-resolution microscopy.
-
For probe-based imaging: Incubate cells with the live-cell actin probe (e.g., SiR-actin) according to the manufacturer's instructions, typically for 1-3 hours before imaging.[5]
-
For fluorescent protein-based imaging: Use a cell line stably or transiently expressing an actin-binding fluorescent protein (e.g., LifeAct-GFP).[7][8]
-
-
Microscope Setup: Place the imaging dish on the microscope stage within an environmental chamber set to 37°C and 5% CO2. Allow the cells to equilibrate.
-
Baseline Imaging: Identify a field of healthy cells and capture images or a short time-lapse video to establish the baseline actin organization and dynamics before treatment.
-
Treatment Addition: Carefully add the pre-warmed this compound working solution to the dish.
-
Time-Lapse Acquisition: Immediately begin acquiring images at set intervals (e.g., every 30 seconds to 5 minutes) to capture the dynamic response of the actin cytoskeleton. Within seconds to minutes of adding a cytochalasin, protrusive activity typically ceases, followed by more gradual structural changes.[7]
-
Data Analysis: Analyze the resulting image sequence to quantify changes in cell area, shape, and the intensity and distribution of the fluorescent actin signal over time.
Expected Results and Analysis
-
Morphological Changes: Following treatment with this compound, cells are expected to exhibit a loss of defined actin structures like stress fibers. This leads to cell rounding, retraction of protrusions, and a more diffuse cytoplasmic actin signal.[3]
-
Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify changes.[9] Parameters to measure include:
-
Cell Area and Circularity: To quantify cell rounding.
-
Fluorescence Intensity: To measure changes in F-actin levels. Some studies report an increase in localized actin intensity as filaments collapse and aggregate.[5]
-
Filament Analysis: Using plugins to quantify the number, length, and orientation of remaining actin filaments.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microscopic and structural observations of actin filament capping and severing by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synentec.com [synentec.com]
- 6. Live-cell super-resolution imaging of actin using LifeAct-14 with a PAINT-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging of Dynamic Changes of the Actin Cytoskeleton in Microextensions of Live NIH3T3 Cells with a GFP Fusion of the F-Actin Binding Domain of Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Notes and Protocols for In Vivo Studies of 19,20-Epoxycytochalasin C in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and protocols for conducting in vivo studies on 19,20-Epoxycytochalasin C in cancer models. The information is compiled from preclinical research to guide further investigation into its therapeutic potential.
Quantitative Data Summary
While in vivo studies have demonstrated the potential of this compound in cancer models, detailed quantitative data on tumor growth inhibition and lifespan extension is limited in the public domain. The available data, primarily from a carcinogen-induced colon cancer model, is summarized below. For a broader context on the compound's potency, in vitro cytotoxicity data against various cancer cell lines is also presented.
Table 1: Summary of In Vivo Efficacy of this compound
| Cancer Model | Animal Strain | Treatment Protocol | Key Findings | Quantitative Data |
| Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS)-Induced Colon Cancer | Female BALB/c Mice | 1 mg/kg, intraperitoneal injection, for 30 days | Significantly improved lifespan; Restrained the development of colonic preneoplastic injuries and adenocarcinomas.[1] | Specific data on tumor growth inhibition percentage and median survival not reported. |
Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Human Colorectal Adenocarcinoma | 0.65[2] |
| HL-60 | Human Promyelocytic Leukemia | 1.11[3][4] |
| SK-MEL | Human Melanoma | 8.02[5] |
| A549 | Human Lung Carcinoma | >10[3] |
| MCF-7 | Human Breast Adenocarcinoma | >10[3] |
| PC-3 | Human Prostate Adenocarcinoma | >10[3] |
Proposed Mechanism of Action & Signaling Pathway
Based on in vitro studies, this compound is proposed to exert its anticancer effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1] This inhibition leads to cell cycle arrest in the S phase, preventing DNA replication and cell proliferation.[1] Subsequently, the compound induces programmed cell death (apoptosis) through the activation of caspase-3 and caspase-7.[1]
Experimental Protocols
The following is a detailed protocol for a colitis-associated colon cancer model in BALB/c mice, based on methodologies reported in the literature for testing this compound.[1]
3.1. Animal Model and Housing
-
Species: Mouse
-
Strain: Female BALB/c, 4-6 weeks old, weighing 20-22 g.[1]
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle, and provide access to standard chow and water ad libitum, except when DSS is administered in drinking water.
3.2. Materials and Reagents
-
This compound
-
Azoxymethane (AOM)
-
Dextran Sodium Sulfate (DSS), molecular weight 36-50 kDa
-
Sterile 0.9% saline
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
5-Fluorouracil (5-FU) as a positive control (optional)
3.3. Experimental Workflow for Colitis-Associated Cancer Induction and Treatment
3.4. Detailed Procedure
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Induction:
-
Day 0: Administer a single intraperitoneal (i.p.) injection of AOM (1 mg/mL in saline) at a dose of 10 mg/kg body weight.
-
Day 7: Replace drinking water with a 3% (w/v) DSS solution for 7 consecutive days.
-
Day 14: Switch back to regular drinking water for 16 days.
-
Repeat the 7-day DSS administration followed by 16 days of regular water for a total of three cycles to ensure tumor development.[1]
-
-
Treatment Initiation: After the induction period, confirm tumor development in a subset of animals. Randomly assign the remaining animals to treatment and control groups.
-
Test Group: Administer this compound at 1 mg/kg via i.p. injection daily for 30 days.[1]
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline) via i.p. injection on the same schedule.
-
Positive Control Group (Optional): Administer 5-Fluorouracil (e.g., 20 mg/kg, i.p.) to compare efficacy.[1]
-
-
Monitoring: Monitor the animals' body weight, food and water intake, and clinical signs of distress (e.g., hunched posture, ruffled fur, rectal bleeding) throughout the study.
-
Endpoint and Tissue Collection:
-
At the end of the 30-day treatment period, euthanize the mice according to institutional guidelines.
-
Perform a laparotomy and carefully excise the entire colon.
-
Measure the colon length and count the number of visible tumors.
-
Fix the colon tissue in 10% neutral buffered formalin for histopathological analysis.
-
3.5. Data Analysis
-
Tumor Burden: Calculate the tumor multiplicity (average number of tumors per mouse) and tumor size.
-
Histopathology: Embed the fixed colon tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of dysplasia and adenocarcinoma formation.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the results between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
Safety and Handling
This compound is a potent bioactive compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. A dose of 100 mg/kg has been reported to be toxic in mice in an antimalarial study.[5][6] Therefore, caution should be exercised when preparing and administering this compound. AOM is a potent carcinogen and should be handled with extreme care in a chemical fume hood. All waste materials should be disposed of according to institutional guidelines for hazardous materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physachenolide C induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19,20-Epoxycytochalasin C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component of the cellular infrastructure responsible for maintaining cell shape, motility, and division. This interference with fundamental cellular processes makes this compound a potent cytotoxic agent against various cancer cell lines and a valuable tool for studying actin dynamics and inducing apoptosis in a controlled manner.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing cytotoxicity, visualizing its effects on the cytoskeleton, and measuring apoptosis induction.
Mechanism of Action
The primary molecular target of this compound and its analogs is the actin cytoskeleton. By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[4] This disruption of actin dynamics leads to a cascade of cellular events, including:
-
Changes in Cell Morphology: Cells treated with this compound often exhibit dramatic changes in shape, including cell rounding and the collapse of actin-based structures like stress fibers.[5]
-
Induction of Apoptosis: The disruption of the cytoskeleton acts as a cellular stress signal, initiating programmed cell death, or apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway.[2]
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, particularly in the S phase.[6]
Some studies suggest that the biological activity of this compound is dependent on the hydroxyl group at the C7 position.[6][7][8] Oxidation of this group can lead to a significant reduction in its cytotoxic potential.[6][7][8] Additionally, there is evidence to suggest that Cyclin-Dependent Kinase 2 (CDK2) may be a target of this compound.[6][7][8]
Data Presentation
Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various human cancer cell lines, demonstrating its potent cytotoxic effects. The following table summarizes the reported IC50 values.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| This compound | HL-60 (Human leukemia) | Not Specified | Not Specified | 1.11 | [3] |
| This compound | HT-29 (Colon cancer) | SRB Assay | 48 | 0.65 | [6] |
| This compound | A-549 (Lung cancer) | SRB Assay | 48 | >10 | [6] |
| This compound | PC-3 (Prostate cancer) | SRB Assay | 48 | >10 | [6] |
| This compound | HCT-116 (Colon cancer) | SRB Assay | 48 | Not Specified | [6] |
| This compound | SW-620 (Colon cancer) | SRB Assay | 48 | Not Specified | [6] |
| This compound | MCF-7 (Breast cancer) | SRB Assay | 48 | Not Specified | [6] |
| This compound | SK-MEL (Melanoma) | Not Specified | Not Specified | 8.02 | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[5]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of culture medium).[5]
-
Ensure thorough mixing by gentle pipetting.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2][9]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[2][9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
Protocol 3: Visualization of the Actin Cytoskeleton
This protocol uses fluorescently-labeled phalloidin (B8060827) to stain F-actin.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound for the desired time (e.g., 30 minutes to several hours).[5]
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.[5]
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.[5]
-
Actin Staining: Wash cells three times with PBS. Incubate with fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark.[5]
-
Nuclear Staining: Wash cells three times with PBS and incubate with DAPI solution for 5 minutes.[5]
-
Mounting and Imaging: Wash cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope.[5]
Protocol 4: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Cells of interest in a white-walled 96-well plate
-
This compound working solutions
-
Caspase-Glo® 3/7 Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the viability assay.[2]
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[2]
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[2]
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.[2]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.[2]
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for assessing cell viability using the MTT assay.
Caption: Step-by-step workflow for fluorescent staining of the actin cytoskeleton.
References
- 1. This compound | CAS#:189351-79-9 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Anti-Angiogenesis Research Using 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a fungal metabolite belonging to the cytochalasan family, a class of compounds known for their diverse and potent biological activities. Like other members of this family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for numerous cellular processes including cell division, motility, and the maintenance of cell shape.[1] Emerging evidence suggests that this compound and related compounds also possess anti-angiogenic properties, making them promising candidates for investigation in cancer therapy and other diseases characterized by pathological blood vessel formation.
The anti-angiogenic potential of this compound is believed to stem from its multifaceted effects on endothelial cells, the primary cells involved in angiogenesis. Key mechanisms include the inhibition of Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest, and the disruption of actin dynamics, which is essential for cell migration and proliferation.[1] This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing anti-angiogenic activity, and visual representations of the proposed mechanisms and workflows.
Data Presentation: Quantitative Analysis
While specific anti-angiogenic data for this compound on endothelial cells is limited, the cytotoxic data against various cancer cell lines, coupled with data from structurally similar epoxycytochalasins, provides a strong rationale for its investigation as an anti-angiogenesis agent.
Table 1: Cytotoxic Activity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Carcinoma | 0.65 | [1] |
| HL-60 | Promyelocytic Leukemia | 1.11 | [2] |
| A549 | Lung Carcinoma | >10 | [1] |
| MCF-7 | Breast Adenocarcinoma | >10 | [1] |
| SW480 | Colon Adenocarcinoma | >10 | [2] |
Table 2: Anti-Proliferative Activity of a Structurally Related Epoxycytochalasin (Cytochalasin E) on Endothelial Cells
Note: Cytochalasin E shares the crucial epoxide functional group with this compound and is a potent anti-angiogenic agent. This data is presented as a proxy to guide starting concentrations for experiments with this compound.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~0.0114 | [3] |
| HUAEC | Human Umbilical Artery Endothelial Cells | ~0.0110 | [3] |
| BCE | Bovine Capillary Endothelial Cells | Potent Inhibition | [4] |
Proposed Signaling Pathways and Mechanisms of Action
The anti-angiogenic effect of this compound is likely a result of its interference with multiple key cellular processes in endothelial cells. The primary proposed mechanisms are the inhibition of cell cycle progression through CDK2 and the disruption of the actin cytoskeleton, which is critical for cell migration and the formation of new vascular structures. These actions may also lead to a downstream reduction in the expression and signaling of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
Caption: Proposed anti-angiogenic signaling pathway of this compound.
Experimental Protocols
The following protocols are foundational methods for assessing the anti-angiogenic properties of this compound in vitro. Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as the primary cell line.
Experimental Workflow
Caption: General experimental workflow for in vitro anti-angiogenesis testing.
Endothelial Cell Proliferation Assay (MTT-Based)
This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in EGM-2. Suggested concentration range: 0.001 µM to 10 µM. Replace the medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM-2
-
6-well tissue culture plates
-
200 µL pipette tip
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Create Monolayer: Seed HUVECs in 6-well plates and grow until they form a confluent monolayer.
-
Create Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add EGM-2 containing various concentrations of this compound (e.g., IC50/2, IC50, IC50*2 as determined from the proliferation assay) and a vehicle control.
-
Imaging: Immediately capture images of the scratch at designated points (0 hours).
-
Incubation: Incubate the plates at 37°C.
-
Follow-up Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
In Vitro Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
Reduced Growth Factor Basement Membrane Extract (e.g., Matrigel)
-
96-well tissue culture plates (pre-chilled)
-
EGM-2
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Add 50 µL to each well of a pre-chilled 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[5]
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound.
-
Plating: Carefully add 1.5 x 10^4 cells in 150 µL of the compound-containing medium onto the solidified matrix.
-
Incubation: Incubate at 37°C for 4-18 hours.
-
Imaging: Visualize and photograph the formation of tube-like networks using an inverted microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Logical Relationship of Mechanisms and Outcomes
The inhibitory actions of this compound on fundamental cellular machinery directly translate to the impairment of the key processes required for angiogenesis.
Caption: Logical flow from molecular mechanism to anti-angiogenic outcome.
Conclusion
This compound presents a compelling profile for an anti-angiogenic agent, primarily through its potent effects on the endothelial cell cycle and cytoskeleton. The protocols and data provided herein offer a robust framework for researchers to further elucidate its mechanisms and evaluate its therapeutic potential in angiogenesis-dependent diseases. Future studies should focus on obtaining direct quantitative data on endothelial cells and exploring its efficacy in relevant in vivo models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochalasin E, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Induced by 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a fungal metabolite belonging to the cytochalasan family of natural products.[1] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton, which can act as a cellular stress signal initiating programmed cell death, or apoptosis.[2] This compound has demonstrated potent cytotoxic activity against various cancer cell lines, with particularly significant effects observed in human leukemia (HL-60) and colorectal adenocarcinoma (HT-29) cells.[1][2] The induction of apoptosis is a key mechanism behind its anti-cancer potential. Western blot analysis is an indispensable technique for elucidating the molecular events underlying this process, allowing for the quantification of key protein markers in the apoptotic cascade.
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying apoptosis induced by this compound. Included are detailed protocols, expected quantitative changes in key apoptotic proteins, and diagrams illustrating the signaling pathway and experimental workflow.
Data Presentation: Quantitative Analysis of Apoptotic Markers
The following tables summarize the cytotoxic activity of this compound and the expected quantitative changes in key apoptotic proteins following treatment. The data on protein expression changes are representative of typical results observed in apoptosis induction by cytochalasans and are intended to serve as a guide for data interpretation, as specific fold-change data from densitometric analysis of Western blots for this compound are not widely published.
Table 1: Cytotoxic Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 1.11[1] |
| HT-29 | Human Colorectal Adenocarcinoma | 0.65[2] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Representative Quantitative Western Blot Data of Apoptosis Markers in HL-60 Cells Treated with this compound (1.5 µM for 24 hours)
| Protein | Function | Expected Fold Change (Treated vs. Control) |
| Bax | Pro-apoptotic | ↑ (Approx. 2.0 - 3.0 fold) |
| Bcl-2 | Anti-apoptotic | ↓ (Approx. 0.4 - 0.6 fold) |
| Bax/Bcl-2 Ratio | Apoptotic Index | ↑ (Significant Increase) |
| Cleaved Caspase-9 | Initiator Caspase | ↑ (Significant Increase) |
| Cleaved Caspase-3 | Executioner Caspase | ↑ (Significant Increase)[3] |
| Cleaved PARP | Caspase-3 Substrate | ↑ (Significant Increase) |
Note: The fold changes are illustrative and based on the known mechanism of action. Actual values may vary depending on experimental conditions. Data should be normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathway for apoptosis induced by this compound and the general experimental workflow for its analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human promyelocytic leukemia (HL-60) or human colorectal adenocarcinoma (HT-29) cells.
-
Culture Medium: RPMI-1640 (for HL-60) or McCoy's 5A (for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: 4-20% gradient or appropriate single percentage gels.
-
PVDF Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Bax
-
Rabbit anti-Bcl-2
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
Protocol
-
Cell Culture and Treatment:
-
Culture HL-60 or HT-29 cells to approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 µM, 1.0 µM, 1.5 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, harvest the cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the loading control (β-actin or GAPDH) to determine the relative fold change in protein expression.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the apoptotic effects of this compound. By employing Western blot analysis to quantify changes in key apoptotic markers, researchers can gain valuable insights into the compound's mechanism of action, which is crucial for its potential development as a therapeutic agent in oncology. The disruption of the actin cytoskeleton by this compound initiates a cascade of events leading to apoptosis through the intrinsic mitochondrial pathway, making the analysis of Bcl-2 family proteins and caspases essential for its characterization.[2]
References
Application Notes and Protocols for Gene Expression Studies with 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a potent fungal metabolite belonging to the cytochalasan family of mycotoxins. Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton by inhibiting actin polymerization. This interference with a fundamental cellular process triggers a cascade of downstream events, including the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a compound of significant interest for its potential anti-cancer properties.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on gene expression, a critical step in understanding its molecular mechanism and evaluating its therapeutic potential.
Biological Activity and Data Presentation
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its potency is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The cytotoxic effects are primarily attributed to its ability to induce apoptosis and cause cell cycle arrest at the S phase.[2]
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | 0.65 | [2] |
| HL-60 | Promyelocytic Leukemia | 1.11 | |
| A549 | Lung Carcinoma | >10 | |
| MCF-7 | Breast Adenocarcinoma | >10 | |
| SMMC-7721 | Hepatocellular Carcinoma | >10 | |
| SW480 | Colon Adenocarcinoma | >10 |
Gene Expression Data (from studies on the related compound Cytochalasin D)
Table 2: Summary of Gene Expression Changes Induced by Cytochalasin D
| Cell Type | Experimental Approach | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Mesenchymal Stem Cells (murine and human) | RNA-seq | Pathways: Cell adhesion, skeletal tissue development, angiogenesis. Commonly Upregulated Genes: VGLL4, ARHGAP24, KLHL24, RCBTB2, BDH2, SCARF2, ACAD10, HEPH. | Pathways: Nuclear and cell cycle-related processes. | |
| Murine Erythroleukemia Cells | Northern Blot | Genes: Beta-actin and gamma-actin mRNA (up to 20-fold increase). | Not specified. |
Signaling Pathways and Experimental Workflows
The disruption of the actin cytoskeleton by this compound initiates signaling cascades that culminate in apoptosis and cell cycle arrest. A key player in the apoptotic pathway is the activation and cleavage of caspase-3.[3] For cell cycle regulation, Cyclin-Dependent Kinase 2 (CDK2) has been identified as a potential target.[3]
A typical experimental workflow to investigate the effects of this compound on gene expression involves several key steps, from cell culture and treatment to data acquisition and analysis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Protocol 1: Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound (e.g., 0.25, 0.5, 1, 2.5, 5, 7.5, and 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is for validating the expression changes of specific genes identified from RNA-seq data or hypothesized to be involved in the compound's mechanism of action.
Materials:
-
Treated and control cells (from a 6-well plate format)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers (forward and reverse) for target and reference genes (e.g., GAPDH, ACTB)
-
Real-time PCR detection system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for the desired time point (e.g., 24 or 48 hours). After incubation, wash the cells with PBS and lyse them directly in the plate according to the RNA extraction kit protocol.
-
RNA Extraction: Isolate total RNA from the cell lysates following the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA. Quantify the RNA and assess its purity (A260/280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers (at an optimized concentration), and the diluted cDNA template. Set up reactions in triplicate for each sample and each gene.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to a stable reference gene.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound (e.g., 162.5, 325, 650, and 1300 nM) for 48 hours.[3] Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a promising bioactive compound with potent anti-cancer effects. The protocols and data presented in these application notes provide a framework for researchers to investigate its detailed molecular mechanisms, particularly its impact on gene expression. By understanding which genes and pathways are modulated by this compound, new therapeutic strategies and drug development opportunities may be uncovered.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cytochalasin D-induced actin gene expression in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Osteogenic Properties of Cytochalasin D by High-Resolution RNA-Sequencing in Mesenchymal Stem Cells Derived from Bone Marrow and Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 19,20-Epoxycytochalasin C Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of 19,20-Epoxycytochalasin C from fungal cultures. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This section addresses common challenges encountered during the production of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield of this compound | Incorrect fungal strain or loss of productivity: The fungal strain may not be a high producer or may have lost its productivity through repeated subculturing. | - Confirm the identity of your fungal strain (e.g., Xylaria, Nemania, or Rosellinia species) using molecular methods.[1][2] - Use a fresh culture from a long-term stock (cryopreserved or lyophilized) for your experiments.[1] |
| Suboptimal culture medium composition: The nutrients in the medium may not be optimal for secondary metabolite production. | - Experiment with different solid and liquid media. Solid-state fermentation on a rice medium has shown positive results for producing related compounds.[1][2] - Optimize carbon and nitrogen sources. For similar compounds, sucrose (B13894) and fish meal have been identified as key factors.[1][3] | |
| Inappropriate fermentation conditions: Factors such as pH, temperature, and aeration can significantly impact yield. | - Monitor and control the pH of liquid cultures; a neutral pH is often optimal for the growth of related fungi like Chaetomium globosum.[4] - Ensure the incubator is calibrated to the optimal temperature for your fungal strain (typically 25-28°C).[1] - For liquid cultures, optimize the shaking speed to ensure adequate aeration without causing excessive shear stress.[1] | |
| Inconsistent Yields Between Batches | Variability in starting inoculum: The age and amount of inoculum can lead to variations in fermentation performance. | - Standardize the age and amount of inoculum used for each fermentation.[1] - Use a consistent method for preparing the inoculum, such as using a specific number of agar (B569324) plugs from the leading edge of a fungal colony.[1] |
| Inconsistent quality of media components: Variations in the quality of raw materials can affect fungal metabolism. | - Use high-quality, consistent sources for all media components. - Prepare media in large batches when possible to ensure uniformity across experiments. | |
| Difficulty in Extracting the Compound | Inefficient extraction solvent or method: The chosen solvent may not be effectively extracting the compound from the culture. | - Use a suitable organic solvent like ethyl acetate (B1210297) for extraction.[1][5] - Perform multiple extractions to improve recovery.[1] |
| Compound degradation during extraction: The compound may be unstable under the extraction conditions. | - Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.[1] - Minimize the exposure of the extract to light and air to prevent degradation.[1] | |
| Co-elution of Impurities During Purification | Similar polarity of this compound and other metabolites: This can make separation by chromatography challenging. | - Optimize the HPLC gradient to improve the separation of the target compound.[1] - Consider using different stationary phases (e.g., C18, Phenyl-Hexyl) or a combination of chromatographic techniques, such as initial column chromatography followed by preparative HPLC.[1][6] |
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: Several fungal species have been identified as producers of this compound and related compounds. These primarily belong to the genera Xylaria, Nemania, and Rosellinia.[2][5][7][8]
Q2: What are the recommended culture media for producing this compound?
A2: Both solid-state and liquid fermentation methods can be used. Solid-state fermentation on a rice medium is frequently reported for the production of 19,20-epoxycytochalasans.[1][2] For liquid cultures, Potato Dextrose Broth (PDB) is a common choice.[5][6]
Q3: What is the general biosynthetic pathway for this compound?
A3: The biosynthesis of 19,20-epoxycytochalasins starts with a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme complex that constructs the core structure. The final and crucial step is the epoxidation of a double bond at the C19-C20 position, which is catalyzed by a specific cytochrome P450 monooxygenase.[9]
Q4: How can I optimize the fermentation conditions to improve the yield?
A4: Optimization of several factors can lead to increased yields. Key parameters to consider include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. A systematic approach, such as a one-factor-at-a-time or a response surface methodology, can be employed to identify the optimal conditions. For a related compound, 19, 20-Epoxy-cytochalasin Q, optimization of sucrose and fish meal concentrations, along with the filling volume in the flask, resulted in a 4.4-fold increase in production.[3]
Q5: What are the standard procedures for extracting and purifying this compound?
A5: A common procedure involves separating the mycelia from the culture broth. The broth is then extracted with an organic solvent, most commonly ethyl acetate. The crude extract is then concentrated and purified using chromatographic techniques, such as column chromatography with silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC).[1][5][6]
Experimental Protocols
Protocol 1: Solid-State Fermentation for this compound Production
Objective: To cultivate a fungal strain on a solid rice medium to produce this compound.
Materials:
-
Fungal strain (e.g., Xylaria cf. curta)[2]
-
Rice
-
Distilled water
-
500 mL Erlenmeyer flasks
-
Autoclave
-
Incubator
Procedure:
-
To each 500 mL Erlenmeyer flask, add 100 g of rice and 120 mL of distilled water.[1]
-
Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.[1]
-
After the flasks have cooled to room temperature, inoculate the sterile rice medium with 3-5 agar plugs (approximately 5 mm in diameter) of a fresh fungal culture.[1]
-
Incubate the flasks under static conditions at 25-28°C in the dark for 21-30 days.[1]
Protocol 2: Extraction and Purification of this compound
Objective: To extract and purify this compound from the solid-state fermentation culture.
Materials:
-
Fermented rice culture
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Preparative HPLC system with a C18 column
Procedure:
-
After the incubation period, add 300 mL of ethyl acetate to each flask containing the fermented rice.[1]
-
Soak the culture for 24 hours to allow for the extraction of secondary metabolites.
-
Filter the mixture to separate the solid rice from the ethyl acetate extract.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
-
Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as hexane-ethyl acetate, to fractionate the extract.[6]
-
Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the compound of interest and further purify them using preparative HPLC on a C18 column to obtain pure this compound.[6]
Quantitative Data
The following table summarizes the fungal sources and available quantitative data for the production of this compound and related compounds. Note that specific yield data for this compound is often not specified in the literature.
| Fungal Species | Compound | Yield/Concentration | Reference |
| Xylaria sp. sof11 | 19,20-Epoxycytochalasin Q | 440.3 mg/L (after optimization) | [3] |
| Xylaria sp. sof11 | 19,20-Epoxycytochalasin Q | Biomass yield of 18.97 g/L | [5] |
| Phomopsis sp. xz-18 | Pentacyclic cytochalasins (related structures) | 14 mg of a related compound from scaled-up culture | [5] |
| Xylaria cf. curta | This compound & D | Not specified | [2][5] |
| Nemania diffusa | This compound and D related compounds | Not specified | [5] |
| Rosellinia sanctae-cruciana | 19,20-Epoxycytochalasin D | Not specified | [5] |
Visualizations
Biosynthesis and Production Workflow
The following diagram illustrates the general workflow for the production and enhancement of this compound.
Caption: Workflow for Biosynthesis and Production of this compound.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting low yields of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
troubleshooting low signal intensity in 19,20-Epoxycytochalasin C LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity and other issues during the LC-MS/MS analysis of 19,20-Epoxycytochalasin C.
Troubleshooting Guide
Question: Why am I observing low or no signal for this compound in my LC-MS/MS analysis?
Answer: Low signal intensity for this compound can stem from several factors throughout the analytical workflow. Below is a systematic guide to troubleshoot this issue.
Step 1: Verify Mass Spectrometer Parameters
Ensure your mass spectrometer is set to detect the correct ions for this compound. In positive ion electrospray ionization (ESI) mode, the primary ion to monitor is the protonated molecule [M+H]⁺.
Additionally, be aware of potential adduct formation, which can split the ion signal. Common adducts include:
-
Sodium adduct: [M+Na]⁺
-
Potassium adduct: [M+K]⁺
For tandem MS (MS/MS), confirm that you are monitoring for characteristic fragment ions. Common daughter ions for this compound include:
-
m/z 91 : Attributed to the tropylium (B1234903) ion [C₇H₇]⁺.[1]
-
m/z 120 : A benzyl-related ion from the phenylalanine moiety [C₈H₁₀N]⁺.[1]
A good starting point for collision energy is a fixed setting of 30 eV, which has been successfully used for cytochalasan analysis.[1][2]
Step 2: Assess Sample Preparation and Extraction
Inefficient sample preparation is a frequent cause of low signal intensity due to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.
-
Optimize Extraction: Employ robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to effectively remove interfering substances such as salts, lipids, and proteins.[1]
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Analyte Stability: Cytochalasins can be unstable. It is crucial to keep samples cold and protected from light during and after preparation.[1] Analyze samples as promptly as possible after preparation to minimize degradation.
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Solvent and Glassware: Use high-purity, LC-MS grade solvents and fresh additives to minimize salt contamination that can lead to adduct formation and ion suppression.[1] Ensure all glassware is thoroughly cleaned to avoid sodium contamination from previous uses.[1]
Step 3: Evaluate Liquid Chromatography Performance
Poor chromatographic separation can lead to low signal-to-noise ratios and ion suppression.
-
Column Integrity: Ensure your C18 reversed-phase column is not degraded. If you observe peak broadening or tailing, wash the column according to the manufacturer's instructions or replace it.
-
Mobile Phase: Prepare the mobile phase fresh daily and ensure it is properly degassed to prevent bubble formation.[1] A common mobile phase composition is water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (B).[1]
-
Column Equilibration: Adequately equilibrate the column with the initial mobile phase conditions before each injection to ensure consistent retention times.[1]
Step 4: Check the Ion Source
A contaminated ion source is a very common reason for a gradual or sudden drop in signal intensity.
-
Regular Cleaning: Contamination of the ESI probe, capillary, and skimmer can lead to high background noise and poor sensitivity. Follow your instrument manufacturer's guidelines for regular cleaning.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for this compound analysis?
A1: While optimization is necessary for your specific instrument, the following table provides a good starting point for method development.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[1] |
| Flow Rate | 0.2 - 0.4 mL/min[1] |
| Column Temperature | 30 - 40 °C[1] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV[1] |
| Gas Temperature | 300 - 350 °C[1] |
| Gas Flow | 8 - 12 L/min[1] |
| Nebulizer Pressure | 30 - 50 psi[1] |
| Tandem MS (MS/MS) | |
| Precursor Ion (Parent) | m/z 524.25[1] |
| Precursor Ion (Metabolite) | m/z 522.25[1] |
| Product Ions | m/z 91, m/z 120[1] |
| Collision Energy | ~30 eV[1][2] |
Q2: Can you provide a more detailed LC gradient program?
A2: A representative gradient elution is provided below. This should be optimized based on your specific column dimensions and sample complexity.
| Time (minutes) | % Mobile Phase B (Acetonitrile/Methanol w/ 0.1% FA) |
| 0.0 | 20 |
| 20.0 | 50 |
| 25.0 | 70 |
| 26.0 | 20 |
| 30.0 | 20 |
This gradient is adapted from a published method for cytochalasan analysis.[4]
Q3: What is a reliable method for extracting this compound from cell cultures?
A3: A common and effective method is liquid-liquid extraction (LLE) using an organic solvent. A general protocol is provided in the Experimental Protocols section.
Q4: I see significant [M+Na]⁺ and [M+K]⁺ adducts in my mass spectrum. How can I reduce them?
A4: The presence of sodium and potassium adducts can diminish the signal of your target protonated molecule [M+H]⁺. To minimize these:
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Use high-purity, LC-MS grade solvents and additives for your mobile phases.
-
Ensure that all glassware is meticulously cleaned.
-
The addition of 0.1% formic acid to the mobile phase helps to promote protonation over the formation of metal adducts.[1]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Cell Culture
This protocol provides a general guideline for extracting this compound and its metabolites from cell pellets.
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Cell Harvesting: After treatment with this compound, harvest the cells and centrifuge to obtain a cell pellet.
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Cell Lysis: Lyse the cell pellet using a suitable lysis buffer.
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Extraction: Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate, to the cell lysate. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[1]
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Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 2000 x g) for 10 minutes to separate the organic and aqueous layers.[1]
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Collection: Carefully collect the upper organic layer, which contains the this compound, and transfer it to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[1]
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Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 50:50 methanol:water or 80:20 water:acetonitrile) before injecting it into the LC-MS/MS system.[1]
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity.
Caption: A typical workflow for sample preparation from cell culture.
References
Technical Support Center: Optimizing 19,20-Epoxycytochalasin C for Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of 19,20-Epoxycytochalasin C in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound exerts its cytotoxic effects through a multi-faceted mechanism. Primarily, it disrupts the actin cytoskeleton, which is crucial for cell division, motility, and maintaining cell shape.[1][2] This disruption can trigger a cascade of events leading to programmed cell death (apoptosis).[1] Additionally, studies suggest that it can inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, leading to cell cycle arrest in the S phase.[3][4]
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening.[1][3] The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line. For example, the IC50 for HT-29 colon cancer cells has been reported to be 650 nM (0.65 µM).[3][5]
Q3: Which cancer cell lines are sensitive to this compound?
This compound has demonstrated cytotoxic activity against a range of human cancer cell lines, including:
-
Leukemia (HL-60)[6]
It has been noted to be particularly effective against colon cancer cell lines.[3]
Q4: How should I prepare and store this compound for my experiments?
It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low cytotoxicity observed | Compound instability: The hydroxyl group at the C7 position is crucial for its activity, and oxidation can lead to inactivation.[3][5] | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the compound to light and air. |
| Incorrect concentration range: The selected concentrations may be too low for the specific cell line being tested. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal range. | |
| Cell line resistance: The target cell line may be inherently resistant to the compound's mechanism of action. | Test the compound on a known sensitive cell line (e.g., HT-29) as a positive control. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the microplate wells can lead to variable results. | Ensure proper cell suspension and mixing before and during seeding. Visually inspect the wells after seeding to confirm even distribution. |
| Compound precipitation: The compound may precipitate out of the culture medium at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration range or a different solvent system. | |
| Inconsistent results with published data | Different assay methods: The choice of cytotoxicity assay (e.g., MTT, SRB, CellTiter-Glo) can influence the results. | Ensure your experimental protocol aligns with the cited literature. Be aware that different assays measure different aspects of cell health (metabolic activity vs. total protein). |
| Different cell culture conditions: Factors such as passage number, confluency, and media composition can affect cell sensitivity. | Standardize your cell culture conditions and ensure cells are in the exponential growth phase when treated. |
Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 0.65 | [3][5] |
| HL-60 | Leukemia | 1.11 | [6] |
| A-549 | Lung Cancer | >10 | [3] |
| PC-3 | Prostate Cancer | >10 | [3] |
| HCT-116 | Colon Cancer | >10 | [3] |
| SW-620 | Colon Cancer | >10 | [3] |
| MCF-7 | Breast Cancer | >10 | [3] |
Note: The study reporting an IC50 of >10 µM for several cell lines focused on the potent activity in HT-29 cells and did not provide specific higher values for the less sensitive lines.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from studies evaluating the cytotoxicity of this compound.[3][5]
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.25, 0.5, 1, 2.5, 5, 7.5, and 10 µM) and a vehicle control (DMSO) for 48 hours.[3]
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
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Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Dissolve the bound SRB stain by adding 10 mM Tris base solution to each well.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle-treated control.
Visualizations
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Caption: A simplified diagram of the proposed signaling pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues with 19,20-Epoxycytochalasin C in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues with 19,20-Epoxycytochalasin C in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a hydrophobic molecule with poor solubility in water.[1] It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For cell culture experiments, dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[3] A stock solution of 10 mM in DMSO has been reported.[3]
Q3: I observed a precipitate when diluting my this compound stock solution in my aqueous experimental buffer (e.g., cell culture medium or PBS). What is the cause?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound's solubility limit is exceeded as the percentage of the aqueous solvent increases. Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to the compound falling out of solution.
Q4: How can I prevent my this compound from precipitating when preparing my working solution?
To avoid precipitation, it is crucial to employ a proper dilution technique. A serial dilution method is recommended. Additionally, pre-warming the aqueous buffer to 37°C can aid in solubility. It is also important to ensure the final DMSO concentration in your experiment is low (ideally below 0.5%, and preferably below 0.1%) to avoid solvent-induced toxicity to cells.
Q5: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?
While cell line dependent, a final DMSO concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems that may arise when working with this compound in aqueous solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Precipitate forms immediately upon adding the stock solution to the aqueous buffer. | Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media. | • Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. • Add the compound stock solution dropwise while gently vortexing or swirling the media. |
| High Final Concentration: The desired final concentration of this compound exceeds its solubility limit in the aqueous buffer. | • Perform a dose-response experiment starting with a lower final concentration. • If a high concentration is necessary, consider using a carrier protein like bovine serum albumin (BSA) in the buffer, if compatible with your experiment. | |
| Precipitate forms over time during incubation. | Temperature Fluctuations: Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting solubility. | • Minimize the time culture vessels are outside the incubator. • If frequent observation is needed, use a microscope with an integrated incubator. |
| Interaction with Media Components: The compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | • Test the solubility of the compound in a simpler buffered saline solution (like PBS) to see if media components are the issue. • If possible, try a different basal media formulation. | |
| Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, including the compound, exceeding its solubility limit. | • Ensure proper humidification of the incubator. • Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. | |
| Cloudiness or turbidity appears in the media. | Fine Particulate Precipitation or Microbial Contamination: It can be difficult to distinguish between fine precipitate and microbial growth visually. | • Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. • If it is a precipitate, follow the solutions for immediate precipitation. • If contamination is suspected, discard the culture and review your sterile technique. |
Quantitative Data Summary
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Poor | [1] |
| DMSO | Soluble | [1][2] | |
| Ethanol | Soluble | [1][2] | |
| Methanol | Soluble | [1][2] | |
| DMF | Soluble | [2] | |
| Cytochalasin B | DMSO | 371 mg/mL | [4] |
| DMF | 492 mg/mL | [4] | |
| Ethanol | 35 mg/mL | [4] | |
| Cytochalasin D | DMSO | 25 mg/mL (50 mM) | |
| Ethanol | 5 mg/mL (10 mM) with gentle warming |
Table 2: Reported Cytotoxicity of this compound
| Cell Line | Effect | IC₅₀ Value | Reference |
| HT-29 (Colon Cancer) | Cytotoxicity | 650 nM | [3] |
| HL-60 (Leukemia) | Cytotoxicity | 1.11 µM | [5][6] |
| SK-MEL (Melanoma) | Cytotoxicity | 8.02 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh out the required amount of this compound powder (Molecular Weight: 523.6 g/mol ). b. Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution. c. Vortex thoroughly until the compound is completely dissolved. Brief sonication in a water bath can be used if necessary. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C.
-
Working Solution Preparation (e.g., 1 µM): a. Pre-warm the complete cell culture medium to 37°C. b. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. c. Serial Dilution: i. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to pre-warmed media. For example, add 2 µL of the 10 mM stock to 198 µL of media to get a 100 µM intermediate solution. Vortex gently. ii. Prepare the final working solution by adding the intermediate solution to the pre-warmed media. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of media to achieve a final concentration of 1 µM. d. Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the media. e. Use the working solution immediately for your experiments.
Protocol 2: Cell Treatment and Cytotoxicity Assay (SRB Assay)
Materials:
-
Cells of interest (e.g., HT-29)
-
96-well cell culture plates
-
This compound working solutions
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight.
-
Compound Treatment: a. Remove the existing media and replace it with fresh media containing various concentrations of this compound. b. Include a vehicle control (media with the same final concentration of DMSO as the highest treatment concentration). c. Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Cell Fixation: a. Carefully remove the media. b. Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Staining: a. Wash the plates five times with slow-running tap water and allow them to air dry completely. b. Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: a. Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye. b. Allow the plates to air dry completely.
-
Dye Solubilization and Measurement: a. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Shake the plate on a plate shaker for 5 minutes. c. Measure the absorbance at 510 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathways affected by this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Actin cytoskeletal inhibitor 19,20-epoxycytochalasin Q sensitizes yeast cells lacking ERG6 through actin-targeting and secondarily through disruption of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
stability of 19,20-Epoxycytochalasin C in DMSO stock solution
Welcome to the technical support center for 19,20-Epoxycytochalasin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO stock solutions and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution, typically at 10 mM, in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Ensure the compound is completely dissolved by gentle vortexing. For cell culture applications, the final concentration of DMSO in the aqueous medium should not exceed 0.1%, as higher concentrations can have cytotoxic effects.[2]
Q2: What are the recommended storage conditions for a this compound DMSO stock solution?
A2: DMSO stock solutions should be stored at -20°C for short- to mid-term storage (up to three months).[1][3] For longer-term storage, -80°C is recommended. It is crucial to store the solution in small, single-use aliquots to minimize freeze-thaw cycles.[1][3] Additionally, this compound, like other cytochalasins, should be protected from light.[2]
Q3: How long is a this compound DMSO stock solution stable?
A3: While specific long-term stability data for this compound is not available, based on data for closely related compounds like Cytochalasin D, DMSO stock solutions are generally stable for up to three months when stored at -20°C in aliquots and protected from light.[1][3] For experiments requiring high precision, it is advisable to use a freshly prepared stock solution or one that has been stored for less than a month.
Q4: Can I repeatedly freeze and thaw my this compound DMSO stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles.[1][3] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to compound precipitation and degradation. Prepare single-use aliquots to maintain the integrity of your stock solution.
Q5: What is the primary degradation pathway for this compound?
A5: The primary known route of inactivation is the oxidation of the hydroxyl (-OH) group at the C7 position.[4][5][6] This converts the hydroxyl group to a keto group, resulting in a significant loss of biological activity.[4][5] While this has been observed in cellular metabolism, the potential for this oxidation to occur in a DMSO stock solution over time, especially if not stored under anhydrous conditions, should be considered.
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes water content, reducing risk of hydrolysis and precipitation. |
| Concentration | 10 mM (or other high concentration) | Higher concentrations can improve stability.[7] |
| Storage Temperature | -20°C (up to 3 months), -80°C (long-term) | Low temperatures slow down potential degradation processes.[1][3] |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce water into the DMSO.[1][3] |
| Light Exposure | Store in the dark (e.g., amber vials) | Protects against light-induced isomerization, a known issue for some cytochalasins.[2] |
| Shelf-life | Up to 3 months at -20°C (inferred) | Based on stability data for other cytochalasins.[1][3] For critical applications, shorter storage times are recommended. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reduced or no biological activity in experiments | 1. Degraded stock solution due to improper storage (age, freeze-thaw cycles, light exposure).2. Oxidation of the C7 hydroxyl group.3. Incorrect concentration of the stock solution. | 1. Prepare a fresh stock solution of this compound.2. Confirm the expected cellular phenotype with the new stock solution.3. If possible, verify the concentration and purity of the stock solution using analytical methods like HPLC or LC-MS. |
| Precipitate observed in DMSO stock upon thawing | 1. The stock solution concentration is too high for the storage temperature.2. Water has been introduced into the DMSO, reducing solubility. | 1. Gently warm the vial to 37°C and vortex to try and redissolve the precipitate.2. If it does not redissolve, centrifuge the vial and use the supernatant, acknowledging the concentration may be lower than intended.3. For future stocks, consider a slightly lower concentration or ensure the use of anhydrous DMSO and proper sealing of vials. |
| Precipitate forms when adding stock to aqueous cell culture medium | 1. The final concentration of this compound exceeds its solubility in the aqueous medium.2. The final DMSO concentration is too high, causing the compound to crash out.3. The stock solution was added too quickly to the medium. | 1. Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%).2. Add the stock solution dropwise to your pre-warmed (37°C) medium while gently swirling.3. Vortex the diluted solution briefly before adding it to the cells. |
| Inconsistent experimental results | 1. Variability in the age or handling of stock solution aliquots.2. Inconsistent final concentrations in the assay.3. Pipetting errors with the viscous DMSO stock. | 1. Use aliquots from the same stock preparation for a set of related experiments.2. Use calibrated pipettes and ensure complete dispensing of the viscous DMSO solution.3. Always include positive and negative controls in your experiments. |
Experimental Protocols
Protocol for Preparation of 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight: 493.6 g/mol ). For 1 mL of a 10 mM stock, 4.936 mg is needed.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until all the powder is completely dissolved. Ensure no particulate matter is visible.
-
Aliquoting: Dispense the stock solution into small, single-use volumes in amber, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Assessing Stock Solution Stability via HPLC
This protocol provides a framework for a long-term stability study.
-
Sample Preparation (Time 0):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately take an aliquot for the "Time 0" measurement.
-
Dilute this aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µM).
-
-
Storage:
-
Store the remaining aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) and conditions (dark vs. light exposure).
-
-
Analysis at Subsequent Time Points (e.g., 1, 3, 6, 12 months):
-
At each time point, retrieve one aliquot from each storage condition.
-
Thaw the sample and prepare it for HPLC analysis in the same manner as the "Time 0" sample.
-
-
HPLC Analysis:
-
Inject the samples onto a suitable C18 column.
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a relevant wavelength.
-
Quantify the peak area of the parent this compound peak and any new peaks that appear, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the "Time 0" sample.
-
Plot the percentage remaining versus time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solution.
Caption: A decision tree for troubleshooting reduced biological activity.
Caption: The signaling pathway of this compound's effect on the actin cytoskeleton.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
avoiding inconsistent results in 19,20-Epoxycytochalasin C experiments
Welcome to the technical support center for 19,20-Epoxycytochalasin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding inconsistent results in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, like other cytochalasins, primarily functions by disrupting the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin dynamics leads to changes in cell morphology, inhibition of cell motility, and induction of cell cycle arrest and apoptosis.[1][2]
Q2: I am observing lower than expected cytotoxicity in my experiments. What could be the cause?
A2: A key factor that can lead to reduced cytotoxic effect is the metabolic inactivation of this compound by cells in culture.[2][3][4] Research has shown that the compound can be oxidized at the hydroxyl (-OH) group on the C7 position, resulting in a metabolite with significantly lower biological activity.[2][3][4] To mitigate this, consider the following:
-
Time-course experiments: The effective concentration of the active compound may decrease over longer incubation periods. It is advisable to conduct time-course experiments to determine the optimal treatment duration.
-
Replenishing the compound: For long-term experiments, periodically replacing the culture medium containing fresh this compound may be necessary to maintain a consistent effective concentration.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: this compound has poor solubility in water. Therefore, it is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect stock solutions from light.
Q4: Are there any known off-target effects of this compound?
A4: While the primary target is the actin cytoskeleton, some studies suggest that this compound may have other cellular targets. For instance, it has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) in vitro.[2][3] Researchers should be aware of this potential off-target effect when interpreting experimental results, especially in studies related to cell cycle regulation.
Q5: How does the activity of this compound compare to other cytochalasins, like Cytochalasin D?
A5: Both this compound and Cytochalasin D disrupt the actin cytoskeleton. However, their potency can vary between different cell lines. For example, this compound has shown potent cytotoxicity against HL-60 and HT-29 cell lines.[1][5][6] When switching between different cytochalasins, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results
| Possible Cause | Suggested Solution |
| Metabolic Inactivation | As mentioned in the FAQs, this compound can be oxidized by cells to a less active form.[2][3][4] For incubations longer than 24-48 hours, consider replacing the media with a fresh solution of the compound. Run a time-course experiment to assess the stability of the compound's effect over time. |
| Precipitation of Compound | Due to its poor aqueous solubility, the compound may precipitate out of the cell culture medium, especially at higher concentrations. Visually inspect the culture medium for any signs of precipitation. When diluting the DMSO stock solution into aqueous media, ensure rapid and thorough mixing. It is advisable not to exceed a final DMSO concentration of 0.5% in the culture medium. |
| Cell Density and Proliferation Rate | The cytotoxic effect can be influenced by the cell density and their rate of proliferation at the time of treatment. Standardize the number of cells seeded and ensure they are in the logarithmic growth phase when the experiment is initiated. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. If inconsistent results are suspected to be due to serum variability, consider using the same batch of FBS for all related experiments or performing experiments in serum-free media for short durations, if your cell line permits. |
Issue 2: Poor or Inconsistent F-Actin Staining with Phalloidin (B8060827)
| Possible Cause | Suggested Solution |
| Suboptimal Fixation | The choice of fixative is critical for preserving actin filament structures. Methanol-based fixatives can disrupt actin filaments. It is recommended to use a methanol-free formaldehyde (B43269) solution (e.g., 3.7-4% in PBS) for 10-15 minutes at room temperature.[3] |
| Inadequate Permeabilization | For the phalloidin conjugate to access intracellular actin filaments, the cell membrane must be sufficiently permeabilized. A common method is to use 0.1% Triton X-100 in PBS for 5-10 minutes. Ensure the permeabilization step is not too harsh, as this can also damage cellular structures. |
| Phalloidin Degradation | Fluorescently labeled phalloidin is sensitive to light. Protect the staining solution and the stained samples from light as much as possible. Prepare fresh staining solutions and store stock solutions according to the manufacturer's instructions. |
| High Compound Concentration | Very high concentrations of this compound can lead to extensive actin aggregation, which may stain poorly or appear as unusual artifacts. Perform a dose-response experiment to find the optimal concentration that disrupts the actin cytoskeleton without causing excessive aggregation.[3] |
Data Presentation
Table 1: Comparative Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HT-29 | Colon Adenocarcinoma | 0.65 | [5] |
| HL-60 | Promyelocytic Leukemia | 1.11 | [5][6] |
| A549 | Lung Carcinoma | >10 | [5] |
| MCF-7 | Breast Adenocarcinoma | >10 | [5] |
| PC-3 | Prostate Adenocarcinoma | >10 | [5] |
| HCT-116 | Colon Carcinoma | Not Reported | [5] |
| SW480 | Colon Adenocarcinoma | Not Reported | [5] |
Note: IC₅₀ values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Protocol 2: Immunofluorescence Staining of F-Actin
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach 50-70% confluency.
-
Compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control.
-
Fixation: Gently wash the cells twice with pre-warmed PBS (pH 7.4). Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: To reduce nonspecific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
F-Actin Staining: Dilute fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) in PBS with 1% BSA according to the manufacturer's recommendation. Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining (Optional): Incubate cells with a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Simplified signaling pathway of this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
troubleshooting 19,20-Epoxycytochalasin C flow cytometry artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 19,20-Epoxycytochalasin C in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite belonging to the cytochalasan class of mycotoxins.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton by inhibiting actin polymerization.[2] This interference with a fundamental cellular process can lead to downstream effects such as cell cycle arrest, inhibition of cell division and motility, and induction of programmed cell death (apoptosis).[2][3]
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to induce a dose-dependent S-phase cell cycle arrest in cancer cells.[3][4] This is often followed by the activation of caspase-3/7, leading to apoptosis.[3][4] The compound also alters cell morphology, causing cells to round up and detach from surfaces.[4] Studies have indicated that it can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[3][5]
Q3: In which cell lines has the cytotoxic activity of this compound been observed?
A3: The cytotoxic effects of this compound have been evaluated in various human cancer cell lines. It has shown potent activity against HL-60 (leukemia) and HT-29 (colon adenocarcinoma) cell lines.[3][6]
Troubleshooting Guide for Flow Cytometry Artifacts
Disruption of the actin cytoskeleton by this compound can lead to several flow cytometry artifacts. This guide addresses potential issues in a question-and-answer format.
Q1: I'm observing a high amount of debris and a messy forward scatter (FSC) vs. side scatter (SSC) plot after treating my cells with this compound. What could be the cause and how can I fix it?
A1: This is a common issue when using compounds that induce apoptosis and alter cell morphology.
-
Cause 1: Apoptosis and Cell Death. this compound induces apoptosis, which leads to cell fragmentation and the generation of apoptotic bodies. These small particles can contaminate your sample and appear as debris in the low FSC/SSC region of your plot.
-
Solution 1: Debris Exclusion. During analysis, tighten your FSC/SSC gate to exclude the smaller debris population. You can also use a viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain) to distinguish between live and dead cells and gate on the live population only.[7]
-
Cause 2: Cell Fragility. Disruption of the actin cytoskeleton can make cells more fragile and prone to lysis during sample preparation and acquisition.
-
Solution 2: Gentle Handling. Handle cells gently throughout the staining protocol. Avoid vigorous vortexing and use lower centrifugation speeds.[8] Consider using wider bore pipette tips to minimize shear stress.
Q2: My forward scatter signal is significantly increased or shows a wider distribution after treatment. Why is this happening?
A2: Changes in forward scatter are often related to alterations in cell size and shape.
-
Cause: Cell Morphology Changes. this compound causes cells to round up and can lead to changes in cell volume as they progress through the cell cycle or undergo apoptosis.[4] This alteration in shape and size will directly affect the forward scatter properties of the cells.
-
Solution: Consistent Gating Strategy. Be aware that your treated population may have a different FSC profile compared to your control. Set your gates based on your untreated control and observe the shift in the treated sample. If you are analyzing cell cycle, it is crucial to include all events of interest, even if their scatter properties have changed. For other applications, you may need to adjust your gating strategy to account for these changes, ensuring you are still analyzing the correct cell population.
Q3: I am seeing an increase in cell doublets or aggregates in my flow cytometry data. How can I resolve this?
A3: Cell aggregation can be a consequence of the compound's effect on cell adhesion molecules and the cytoskeleton.
-
Cause: Altered Cell Adhesion. While this compound often leads to cell detachment, the process of rounding up and changes in surface proteins can sometimes promote cell-cell aggregation.[4]
-
Solution 1: Gentle Dissociation. Before acquisition, gently pipette the cell suspension up and down several times to break up clumps.[8] For strongly adherent cells that have been treated, a brief, gentle enzymatic dissociation followed by quenching might be necessary.
-
Solution 2: Filtering. Pass the cell suspension through a 30-40 µm cell strainer or nylon mesh immediately before running on the cytometer to remove larger aggregates.[8]
-
Solution 3: Doublet Discrimination. During data analysis, use a doublet discrimination gate (e.g., FSC-H vs. FSC-A or Pulse Width vs. FSC-A) to exclude doublets and aggregates from your analysis.[7]
Q4: My fluorescent signal for intracellular targets is weak or inconsistent after treatment. What should I check?
A4: This could be related to permeabilization issues or changes in protein expression.
-
Cause 1: Inefficient Permeabilization. The altered cytoskeleton and cell membrane integrity following treatment could affect the efficiency of your permeabilization protocol.
-
Solution 1: Optimize Permeabilization. You may need to titrate your permeabilization reagent or increase the incubation time. However, be cautious as over-permeabilization can lead to increased background staining and loss of some cellular components.
-
Cause 2: Altered Protein Expression or Localization. The treatment itself might be downregulating the expression of your target protein or causing it to relocalize within the cell, making it less accessible to the antibody.
-
Solution 2: Validate Target Expression. Confirm the effect of this compound on your target protein expression using an independent method, such as Western blotting.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 1.11 | [6] |
| HT-29 | Human Colon Adenocarcinoma | 0.65 | [3] |
| A549 | Human Lung Carcinoma | >10 | [3] |
| SMMC-7721 | Human Hepatocellular Carcinoma | Not Reported | [3] |
| MCF-7 | Human Breast Adenocarcinoma | >10 | [3] |
| SW480 | Human Colon Adenocarcinoma | Not Reported | [3] |
| PC-3 | Human Prostate Adenocarcinoma | >10 | [3] |
| HCT-116 | Human Colon Carcinoma | >10 | [3] |
| SW-620 | Human Colon Adenocarcinoma | >10 | [3] |
| BT-549 | Human Breast Ductal Carcinoma | 7.84 | [3] |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4 | [3] |
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is adapted for analyzing cell cycle distribution after treatment with this compound.[4]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HT-29) in 6-well plates at a density of 1 x 10^5 cells/well in 2 mL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 162.5, 325, 650, and 1300 nM) for 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 1 mL of staining solution containing:
-
Propidium Iodide (PI): 10 µg/mL
-
RNase A: 0.1 mg/mL
-
Triton X-100: 0.1% (optional, for better nuclear permeabilization) in PBS.
-
-
Incubate in the dark at 37°C for 30-90 minutes.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal (e.g., FL2 or PE-Texas Red channel).
-
Collect at least 10,000 events per sample.
-
Use a cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: Troubleshooting workflow for common flow cytometry artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Actin Staining in the Presence of 19,20-Epoxycytochalasin C
Welcome to the technical support center for optimizing fixation and permeabilization for actin staining in cells treated with 19,20-Epoxycytochalasin C. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during immunofluorescence experiments involving this potent actin cytoskeleton inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the actin cytoskeleton?
This compound is a member of the cytochalasan family of mycotoxins, which are known to be potent disruptors of the actin cytoskeleton.[1][2] These compounds bind to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers.[2] This interference with actin dynamics leads to the disruption of the filamentous actin (F-actin) network, resulting in changes in cell morphology, motility, and other actin-dependent cellular processes.[3][4] In studies on HT-29 colon cancer cells, treatment with this compound led to cell rounding and the appearance of prominent fimbriae.[3]
Q2: Why is it challenging to stain for actin in cells treated with this compound?
Staining for actin in cells treated with this compound can be challenging due to the significant alterations in the actin cytoskeleton. The depolymerization of F-actin can lead to a diffuse and less defined staining pattern compared to the well-organized stress fibers seen in untreated cells.[5] Proper fixation and permeabilization are critical to preserve the remaining fragmented actin structures without causing further artifacts.
Q3: Which fixative is recommended for preserving actin filaments?
Paraformaldehyde (PFA) is the recommended fixative for F-actin staining as it preserves the quaternary structure of proteins.[6] A 3-4% solution of methanol-free formaldehyde (B43269) in PBS is commonly used for 10-30 minutes at room temperature.[7] Methanol is generally not recommended as it can disrupt actin filament structure.[8] For high-resolution imaging, a proper PFA-based sample preparation can preserve the architecture of the actin cytoskeleton almost as faithfully as glutaraldehyde (B144438) fixation.[9][10]
Q4: What is the purpose of permeabilization and which agent should I use?
Permeabilization is necessary to allow the phalloidin (B8060827) conjugate to pass through the cell membrane and bind to the intracellular F-actin.[7] The most commonly used permeabilizing agent is a mild, non-ionic detergent like Triton X-100. A concentration of 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature is a standard starting point.[6][7]
Q5: Can I perform simultaneous fixation, permeabilization, and staining?
A one-step method for simultaneous fixation, permeabilization, and staining can be effective in some cases. This typically involves a solution containing formaldehyde, a permeabilizing agent like lysopalmitoylphosphatidylcholine, and the fluorescent phalloidin conjugate.[8][11][12] This method can be faster but may require optimization for specific cell types and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Actin Staining | 1. Insufficient permeabilization. 2. Phalloidin conjugate concentration is too low. 3. Incubation time with phalloidin is too short. 4. Disruption of F-actin by this compound is too extensive. | 1. Increase Triton X-100 concentration to 0.2-0.5% or extend permeabilization time to 10 minutes. 2. Increase the concentration of the phalloidin conjugate (consult manufacturer's datasheet).[7] 3. Increase incubation time to 60-90 minutes.[7] 4. Consider a lower concentration or shorter incubation time of this compound. |
| High Background Staining | 1. Inadequate washing. 2. Phalloidin conjugate concentration is too high. 3. Non-specific binding of the phalloidin conjugate. | 1. Increase the number and duration of PBS washes after fixation, permeabilization, and staining.[13] 2. Decrease the concentration of the phalloidin conjugate.[14] 3. Add 1% Bovine Serum Albumin (BSA) to the staining solution to block non-specific binding sites.[8] |
| Altered Cell Morphology or Actin Artifacts | 1. Harsh fixation or permeabilization. 2. Effect of this compound. 3. Methanol contamination in formaldehyde. | 1. Decrease the concentration of formaldehyde or Triton X-100. Reduce incubation times. 2. This is an expected outcome. Use appropriate controls (untreated cells) for comparison. 3. Use fresh, methanol-free formaldehyde.[8] |
| Uneven or Patchy Staining | 1. Incomplete removal of media or wash buffers. 2. Cells detached from the coverslip. 3. Uneven distribution of reagents. | 1. Ensure complete aspiration of solutions between steps. 2. Use coated coverslips (e.g., poly-L-lysine) to improve cell adherence. 3. Gently agitate the plate during incubation steps.[15] |
Experimental Protocols
Standard Fixation and Permeabilization Protocol for Actin Staining
This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Methanol-Free Formaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
Fluorescently-labeled Phalloidin
-
Antifade Mounting Medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Wash: Gently wash the cells two to three times with pre-warmed PBS.[8]
-
Fixation: Fix the cells with 4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[6]
-
Wash: Wash the cells two to three times with PBS.[7]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[6][16]
-
Wash: Wash the cells two to three times with PBS.[7]
-
(Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[8]
-
Staining: Dilute the fluorescently-labeled phalloidin in PBS (with 1% BSA if blocking was performed) according to the manufacturer's instructions. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.[7]
-
Wash: Wash the cells two to three times with PBS.[7]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Data Presentation: Recommended Starting Concentrations and Incubation Times
The following table provides a summary of recommended starting parameters for optimizing your actin staining protocol.
| Parameter | Reagent | Concentration | Incubation Time | Temperature | Reference |
| Fixation | Methanol-Free Formaldehyde | 3-4% in PBS | 10-30 min | Room Temp | [7] |
| Permeabilization | Triton X-100 | 0.1-0.5% in PBS | 3-10 min | Room Temp | [6][7] |
| Staining | Fluorescent Phalloidin | Varies (see manufacturer) | 20-90 min | Room Temp | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for actin staining after this compound treatment.
Troubleshooting Logic for Weak Actin Staining
Caption: Troubleshooting decision tree for weak or absent actin staining.
Signaling Pathway of this compound on Actin
Caption: Mechanism of this compound-induced actin cytoskeleton disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. synentec.com [synentec.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Phalloidin staining protocol | Abcam [abcam.com]
- 8. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. angelfire.com [angelfire.com]
- 14. biotium.com [biotium.com]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Total Synthesis of 19,20-Epoxycytochalasin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of 19,20-Epoxycytochalasin C. The content addresses specific challenges that may be encountered during key stages of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main hurdles in the total synthesis of this compound and related cytochalasans are:
-
Stereoselective construction of the perhydroisoindolone core: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers in the bicyclic core is a significant challenge.
-
Macrocyclization: Forming the 11-membered macrocycle is often a low-yielding step due to unfavorable entropic factors and competing intermolecular reactions (oligomerization).
-
Stereoselective epoxidation: Introduction of the epoxide at the C19-C20 position with the correct stereochemistry is a crucial final step that can be difficult to control.
Q2: What are the common strategies for the macrocyclization step in cytochalasan synthesis?
A2: The most successful and commonly employed strategy for constructing the macrocyclic ring in cytochalasan synthesis is the intramolecular Diels-Alder reaction . This reaction, performed under high-dilution conditions, can form the 11-membered ring and simultaneously set several stereocenters. Alternative strategies that have been explored for macrocyclization in natural product synthesis include Ring-Closing Metathesis (RCM) and macrolactonization, though the intramolecular Diels-Alder approach has proven effective for this class of molecules.
Q3: Are there any reported total syntheses of this compound?
A3: To date, a formal total synthesis of this compound has not been extensively reported in peer-reviewed literature. However, the total synthesis of the closely related analogue, Cytochalasin D, has been accomplished and serves as a crucial roadmap for tackling the synthesis of this compound. The challenges and strategies are expected to be highly similar.
Troubleshooting Guides
Problem 1: Low Yield in the Intramolecular Diels-Alder Macrocyclization
Potential Causes:
-
High Concentration: The concentration of the Diels-Alder precursor is too high, favoring intermolecular reactions (dimerization/oligomerization) over the desired intramolecular cyclization.
-
Precursor Instability: The pyrrolinone dienophile precursor can be unstable and may decompose before cyclization.[1]
-
Incorrect Thermal Conditions: The reaction temperature may not be optimal for the cyclization to occur efficiently.
-
Substrate Conformation: The linear precursor may not readily adopt the necessary conformation for the intramolecular reaction.
Recommended Solutions:
-
High-Dilution Conditions: Perform the reaction under high-dilution conditions (e.g., 0.001 M to 0.05 M) to minimize intermolecular side reactions. This can be achieved by the slow addition of the precursor to a large volume of heated solvent.
-
In Situ Generation of Dienophile: Generate the unstable pyrrolinone dienophile in situ from a stable precursor (e.g., a phenylselenopyrrolidinone) immediately before the cyclization step to minimize decomposition.[1]
-
Optimize Temperature: Screen a range of temperatures to find the optimal balance between the rate of reaction and the stability of the precursor. Heating in a high-boiling solvent like toluene (B28343) is common.[1]
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can promote the Diels-Alder reaction at lower temperatures, potentially improving the yield by reducing degradation of the starting material.
Problem 2: Poor Stereoselectivity in the Perhydroisoindolone Core Synthesis
Potential Causes:
-
Sub-optimal Chiral Auxiliary or Catalyst: The chiral auxiliary or catalyst used in asymmetric reactions (e.g., Diels-Alder or aldol (B89426) reactions) may not be providing adequate facial selectivity.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence the diastereoselectivity of key bond-forming reactions.
-
Epimerization: Basic or acidic conditions during the reaction or work-up can cause epimerization at sensitive stereocenters.
Recommended Solutions:
-
Screen Chiral Catalysts/Auxiliaries: Evaluate a variety of chiral catalysts or auxiliaries to identify one that provides the highest stereoselectivity for your specific substrate.
-
Fine-tune Reaction Conditions: Systematically vary the reaction temperature, solvent polarity, and concentration. The use of chelating agents or specific counter-ions can also influence the transition state and improve stereochemical control.
-
Protecting Group Strategy: The choice of protecting groups can influence the steric environment around the reacting centers and can be used to direct the stereochemical outcome of a reaction.
-
Neutral Work-up Conditions: Employ neutral or buffered work-up and purification conditions to avoid epimerization of stereocenters.
Problem 3: Lack of Regio- and Stereoselectivity in the C19-C20 Epoxidation
Potential Causes:
-
Non-selective Epoxidizing Agent: The chosen epoxidizing agent (e.g., m-CPBA) may not be selective for the C19-C20 double bond, leading to a mixture of products epoxidized at other positions.
-
Steric Hindrance: The steric environment around the C19-C20 double bond may hinder the approach of the oxidizing agent, leading to low reactivity or undesired stereoselectivity.
-
Directing Group Effects: The presence and orientation of nearby functional groups (e.g., hydroxyl groups) can influence the facial selectivity of the epoxidation.
Recommended Solutions:
-
Directed Epoxidation: Utilize an epoxidation protocol that takes advantage of a nearby hydroxyl group to direct the oxidant to one face of the double bond. For example, the Sharpless asymmetric epoxidation or a substrate-directed epoxidation using vanadium catalysts (e.g., VO(acac)₂ with t-BuOOH) can provide high stereoselectivity.
-
Bulky Epoxidizing Agents: Employ bulky epoxidizing agents that may exhibit greater selectivity for the less sterically hindered face of the alkene.
-
Enzymatic Epoxidation: Consider a biocatalytic approach using an appropriate enzyme (e.g., a P450 monooxygenase) which can offer exceptional regio- and stereoselectivity.[2]
Data Presentation
Table 1: Representative Yields for Key Steps in Cytochalasan Synthesis
| Step | Reaction Type | Precursor | Product | Reported Yield | Reference |
| Macrocyclization | Intramolecular Diels-Alder | Unstable pyrrolinone 21 | Macrocyclic triene 22 | 25-30% | [1] |
| Perhydroisoindolone Core Formation | Intermolecular Diels-Alder | Dienophile 6 and Diene 7 | Cycloaddition product 11 | 51% (endo/exo = 3.6/1) | [3] |
Experimental Protocols
Key Experiment: Intramolecular Diels-Alder Macrocyclization (Hypothetical Protocol for a this compound Precursor)
This protocol is adapted from the successful synthesis of a related cytochalasan macrocycle.[1]
Objective: To form the 11-membered macrocycle of a this compound precursor via an intramolecular Diels-Alder reaction.
Materials:
-
Phenylselenopyrrolidinone precursor
-
Hydrogen peroxide (30% solution)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Syringe pump
Methodology:
-
Preparation of the Unstable Pyrrolinone Dienophile:
-
Dissolve the phenylselenopyrrolidinone precursor in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrogen peroxide in DCM to the reaction mixture to effect the oxidative elimination.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction and extract the unstable pyrrolinone into DCM. The crude product is used immediately in the next step without extensive purification.
-
-
Intramolecular Diels-Alder Cyclization:
-
In a separate flask, bring a large volume of anhydrous toluene to reflux under an inert atmosphere.
-
Using a syringe pump, add the freshly prepared solution of the unstable pyrrolinone in DCM to the refluxing toluene over a period of several hours to maintain high-dilution conditions.
-
After the addition is complete, continue to reflux the reaction mixture and monitor for the formation of the macrocyclic product by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired macrocyclic compound.
-
Mandatory Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Troubleshooting workflow for low macrocyclization yield.
References
- 1. Total synthesis of cytochalasin D: total synthesis and full structural assignment of cytochalasin O - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in 19,20-Epoxycytochalasin C Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in cell-based assays involving 19,20-Epoxycytochalasin C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other cytochalasans, primarily acts by disrupting the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers. This interference with actin dynamics affects numerous cellular processes, including cell motility, division, and shape maintenance, ultimately leading to cell cycle arrest and apoptosis.
Q2: What are the common cellular effects observed after treatment with this compound?
Treatment of cells with this compound typically results in:
-
Cytotoxicity: The compound exhibits cytotoxic effects against various cancer cell lines.
-
Cell Cycle Arrest: It can induce cell cycle arrest, often in the S phase.[1]
-
Apoptosis: this compound can trigger programmed cell death (apoptosis), which can be mediated by caspase-3/7 activation.[1]
-
Morphological Changes: Disruption of the actin cytoskeleton leads to visible changes in cell morphology, such as cell rounding and detachment.
Q3: How does the activity of this compound compare to other cytochalasins?
The biological activity of cytochalasans can be influenced by their specific chemical structures. For instance, the presence of a hydroxyl group at the C7 position is important for the biological activity of this compound.[1][2] Oxidation of this hydroxyl group can lead to a significant decrease in its cytotoxic potential.[2][3]
Troubleshooting Guide
High variability in cell-based assay results can be frustrating. This guide addresses common issues encountered when working with this compound and provides actionable solutions.
Issue 1: High Variability Between Replicate Wells
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, media, or the compound.
-
Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate media components and the test compound.
-
Cell Clumping: Aggregated cells will not respond uniformly to treatment.
Solutions:
-
Optimize Cell Seeding:
-
Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer.
-
Allow the cell suspension to equilibrate in the pipette tip before dispensing.
-
After seeding, let the plate sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator to ensure even cell settling.
-
-
Improve Pipetting Technique:
-
Use calibrated pipettes and fresh tips for each replicate.
-
For multi-well plates, consider using a multichannel pipette for simultaneous addition of reagents.
-
-
Mitigate Edge Effects:
-
Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier.
-
Avoid using the outer wells for experimental samples if variability persists.
-
-
Prevent Cell Clumping:
-
Do not over-trypsinize cells during harvesting.
-
Gently resuspend the cell pellet to create a single-cell suspension.
-
Issue 2: Low or No Compound Activity
Possible Causes:
-
Compound Degradation: this compound, like many natural products, can be sensitive to storage conditions and freeze-thaw cycles.
-
Incorrect Concentration: Errors in calculating or preparing compound dilutions.
-
Cell Line Insensitivity: The chosen cell line may be resistant to the effects of the compound.
-
Metabolic Inactivation: Cells can metabolize the compound into a less active form. For example, oxidation of the C7 hydroxyl group of this compound significantly reduces its activity.[2][3]
Solutions:
-
Proper Compound Handling:
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.
-
Protect the compound from light.
-
-
Verify Compound Concentration:
-
Double-check all calculations for dilutions.
-
Prepare fresh dilutions for each experiment.
-
-
Cell Line Selection:
-
Refer to published data for cell lines known to be sensitive to cytochalasins (see Table 1).
-
If using a new cell line, perform a dose-response experiment over a wide concentration range to determine its sensitivity.
-
-
Consider Metabolism:
-
Be aware that the active compound concentration may decrease over longer incubation times due to cellular metabolism.
-
Issue 3: Inconsistent Morphological Changes
Possible Causes:
-
Suboptimal Cell Health: Unhealthy cells may not exhibit the expected morphological response.
-
Inconsistent Incubation Time: The timing of observation can significantly impact the observed morphology.
-
Variable Compound Distribution: Uneven mixing of the compound in the well can lead to localized differences in concentration.
Solutions:
-
Maintain Healthy Cell Cultures:
-
Use cells with a low passage number.
-
Ensure cells are in the exponential growth phase at the time of treatment.
-
Regularly check for signs of contamination.
-
-
Standardize Incubation Time:
-
Adhere to a strict and consistent incubation schedule for all experiments.
-
-
Ensure Proper Mixing:
-
After adding the compound, gently swirl the plate to ensure even distribution in the media.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other related cytochalasins in various cancer cell lines. This data can be used to benchmark experimental results and select appropriate cell models.
Table 1: IC50 Values of Cytochalasins in Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | HT-29 (Colon) | SRB | 48 | 0.65 | [1][2] |
| This compound | A-549 (Lung) | SRB | 48 | >10 | [1] |
| This compound | PC-3 (Prostate) | SRB | 48 | >10 | [1] |
| This compound | HCT-116 (Colon) | SRB | 48 | >10 | [1] |
| This compound | SW-620 (Colon) | SRB | 48 | >10 | [1] |
| This compound | MCF-7 (Breast) | SRB | 48 | >10 | [1] |
| Oxidized this compound | HT-29 (Colon) | SRB | 48 | >10 | [2][3] |
Experimental Protocols
A detailed methodology for a common cytotoxicity assay is provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is based on the ability of SRB to bind to protein components of cells that have been fixed to the plate.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the bound SRB.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for a cell-based cytotoxicity assay.
Troubleshooting Logic
Caption: Troubleshooting workflow for inconsistent assay results.
References
Technical Support Center: 19,20-Epoxycytochalasin C Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dose-response curve experiments using 19,20-Epoxycytochalasin C. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily functions as a potent inhibitor of actin polymerization. This disruption of the actin cytoskeleton can trigger downstream cellular events, including cell cycle arrest and apoptosis.[1] Additionally, it has been identified as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[1]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line. However, cytotoxic effects are often observed in the sub-micromolar to low micromolar range. For instance, the IC50 value against HL-60 human promyelocytic leukemia cells is 1.11 µM, while for HT-29 human colorectal adenocarcinoma cells, it is 0.65 µM.[1][2]
Q3: What solvent should be used to prepare stock solutions of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[3] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How does the stability of this compound in cell culture medium affect experimental outcomes?
A4: The stability of this compound in aqueous solutions like cell culture media can be a critical factor. It has been observed that the compound can be metabolized by cells, leading to a loss of activity. Specifically, oxidation of a hydroxyl group can render the molecule significantly less potent.[1] It is advisable to prepare fresh dilutions of the compound for each experiment and minimize prolonged incubation times where possible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Inaccurate pipetting | - Ensure a single-cell suspension before seeding.- Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and proper pipetting techniques. |
| No or low cytotoxic effect observed | - Incorrect concentration range- Compound instability or degradation- Cell line resistance- Insufficient incubation time | - Perform a broad-range dose-response experiment (e.g., 0.01 µM to 100 µM) to determine the effective concentration range for your specific cell line.- Prepare fresh compound dilutions for each experiment.- Verify the identity and passage number of your cell line. Some cell lines may be inherently resistant.- Optimize the incubation time (e.g., 24, 48, 72 hours) as the cytotoxic effects may be time-dependent. |
| Precipitation of the compound in the culture medium | - Poor solubility at high concentrations- Interaction with media components | - Visually inspect the wells for any precipitation after adding the compound.- If precipitation occurs at higher concentrations, consider using a lower top concentration or a different solvent system for the initial stock solution (though DMSO is standard).[4] |
| Observed effects are not dose-dependent | - Compound cytotoxicity reaches a plateau- Off-target effects at high concentrations- Cellular metabolism of the compound | - The dose-response may follow a sigmoidal curve with a plateau at higher concentrations. Ensure your concentration range covers the linear portion of the curve.- High concentrations may induce non-specific toxicity. Focus on the concentration range that gives a clear dose-response.- Cellular metabolism can lead to inactivation of the compound, potentially affecting the dose-response relationship over time.[1] |
Data Presentation
Table 1: Cytotoxicity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 1.11 | [2][5] |
| HT-29 | Human Colorectal Adenocarcinoma | 0.65 | [1][2] |
| A549 | Human Lung Carcinoma | >10 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | >10 | [1] |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | [2] |
| SW480 | Human Colon Adenocarcinoma | >10 | [2] |
| PC-3 | Human Prostate Adenocarcinoma | >10 | [1] |
| HCT-116 | Human Colon Carcinoma | >10 | [1] |
| SW-620 | Human Colon Adenocarcinoma | >10 | [1] |
Table 2: Dose-dependent effect of this compound on HT-29 cell proliferation and CDK2 kinase activity.
| Concentration (µM) | HT-29 Cell Proliferation Inhibition | CDK2 Kinase Inhibition | Reference |
| 0.25 | Markedly reduced (50-80%) | Not specified | [4] |
| 0.5 | Markedly reduced (50-80%) | Not specified | [4] |
| 1 | Markedly reduced (50-80%) | 39% | [4] |
| Not specified | Not specified | 66% | [4] |
| Not specified | Not specified | 88% | [4] |
| IC50 ≈ 0.9 | Not specified | ~50% | [4] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using Sulforhodamine B (SRB)
This protocol is adapted from methodologies used to assess the cytotoxicity of this compound.[1][4]
Materials:
-
96-well cell culture plates
-
This compound
-
Appropriate cell line and culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.25, 0.5, 1, 2.5, 5, 7.5, and 10 µM) for 48 hours.[4] Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: CDK2/Cyclin A2 Kinase Assay
This protocol is based on the description of the ADP-Glo™ Kinase Assay used to determine the inhibitory effect of this compound on CDK2.[4]
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., histone H1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white 96-well plate, prepare the kinase reaction mixture containing CDK2/Cyclin A2 enzyme, kinase buffer, and substrate.
-
Inhibitor Addition: Add various dilutions of this compound to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the recommended temperature and time for the kinase assay.
-
ADP Detection: Following the kinase reaction, add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
ATP Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: General workflow for determining the dose-response curve of this compound in a cell-based cytotoxicity assay.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
dealing with 19,20-Epoxycytochalasin C off-target effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of 19,20-Epoxycytochalasin C. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: The primary and most well-documented target of the cytochalasin family of compounds, including this compound, is the actin cytoskeleton.[1][2][3][4] Specifically, it binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[3][4] This disruption of actin dynamics interferes with numerous cellular processes that are dependent on a functional actin cytoskeleton, such as cell motility, division, and maintenance of cell shape.[3][4]
Q2: What are the known or potential off-target effects of this compound?
A2: A significant off-target effect identified for this compound is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Additionally, other members of the cytochalasin family, such as Cytochalasin B, are known to inhibit glucose transport, which should be considered as a potential off-target effect for this compound.
Q3: I am observing a phenotype in my experiment (e.g., apoptosis, cell cycle arrest). How can I determine if this is an on-target (actin-related) or off-target (e.g., CDK2 inhibition) effect?
A3: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. A systematic approach involving a combination of the following strategies is recommended:
-
Dose-Response Analysis: Compare the concentration of this compound required to induce your observed phenotype with the known IC50 values for its on- and off-targets. A significant discrepancy may suggest an off-target effect.
-
Use of Alternative Actin Inhibitors: Employ actin inhibitors with different mechanisms of action, such as Latrunculins (which sequester G-actin monomers) or Jasplakinolide (which stabilizes F-actin). If these compounds replicate the observed phenotype, it is more likely to be an on-target, actin-related effect.
-
CDK2-Specific Inhibitors: Use a highly selective CDK2 inhibitor (that does not affect the actin cytoskeleton) to see if it phenocopies the effects of this compound in your system.
-
Rescue Experiments: If possible, perform rescue experiments. For example, if you hypothesize that the effect is due to CDK2 inhibition, you could try to rescue the phenotype by overexpressing a drug-resistant CDK2 mutant.
-
Inactive Analogs: Utilize a structurally related but biologically inactive analog of this compound as a negative control.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of apoptosis observed at low concentrations of this compound.
-
Possible Cause: This could be due to either potent on-target (actin disruption) or off-target (e.g., CDK2 inhibition) effects, or a combination of both. Both actin cytoskeleton disruption and CDK2 inhibition can independently lead to apoptosis.
-
Troubleshooting Steps:
-
Confirm Actin Disruption: Visualize the actin cytoskeleton using phalloidin (B8060827) staining at the effective concentration. Confirm that significant actin disruption occurs at the concentrations inducing apoptosis.
-
Assess Caspase Activation: Determine the specific caspase cascade activated. Disruption of the actin cytoskeleton can trigger apoptosis through various pathways, and understanding the specific pathway in your system can provide clues.
-
Compare with CDK2 Inhibition: Treat cells with a selective CDK2 inhibitor and assess the level of apoptosis. If the selective CDK2 inhibitor induces a similar level of apoptosis at a comparable effective concentration, it suggests the off-target effect is a significant contributor.
-
Combined Treatment: Investigate for synergistic or additive effects by co-treating with a low dose of this compound and a selective CDK2 inhibitor.
-
Issue 2: Observed cell cycle arrest at a specific phase (e.g., G1/S) that is difficult to reconcile with actin disruption alone.
-
Possible Cause: While severe actin disruption can lead to cell cycle arrest, a specific block at the G1/S transition is a hallmark of CDK2 inhibition.
-
Troubleshooting Steps:
-
Detailed Cell Cycle Analysis: Perform flow cytometry analysis of the cell cycle distribution at multiple time points and concentrations of this compound.
-
Analyze CDK2 Substrate Phosphorylation: Use Western blotting to examine the phosphorylation status of key CDK2 substrates, such as Retinoblastoma protein (Rb) at CDK2-specific sites. A decrease in phosphorylation would indicate CDK2 inhibition in a cellular context.
-
In Vitro Kinase Assay: If possible, perform an in vitro kinase assay with purified CDK2/Cyclin E or CDK2/Cyclin A and this compound to directly measure its inhibitory activity.
-
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| Off-Target: CDK2 Kinase Activity | In Vitro Kinase Assay | ~0.9 µM | [1] |
| Cytotoxicity | HT-29 (Colon Cancer) | 0.65 µM | [5] |
| Cytotoxicity | HL-60 (Leukemia) | 1.11 µM | [6] |
Note: Cytotoxicity IC50 values represent the combined effect of on-target and off-target activities.
Experimental Protocols
Protocol 1: In Vitro CDK2 Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from the methodology described for determining the IC50 of this compound against CDK2.[1]
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Suitable substrate for CDK2 (e.g., Histone H1)
-
This compound serial dilutions
-
ATP
-
Kinase reaction buffer
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the CDK2 enzyme and substrate to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and time for the kinase reaction.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Glucose Uptake Assay (Non-Radioactive)
This protocol is a general guide for assessing the potential off-target effect on glucose transport.
-
Reagents and Materials:
-
Cell line of interest
-
Glucose Uptake-Glo™ Assay (Promega) or similar non-radioactive glucose uptake assay kit
-
This compound
-
Positive control inhibitor of glucose transport (e.g., Cytochalasin B)
-
Glucose-free culture medium
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with glucose-free medium and then incubate them in glucose-free medium for a defined period to starve them of glucose.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (Cytochalasin B) for a specified time.
-
Initiate glucose uptake by adding 2-deoxyglucose (2DG), a glucose analog provided in the assay kit, to all wells.
-
Incubate for a short period to allow for 2DG uptake.
-
Stop the uptake and lyse the cells according to the assay kit protocol.
-
Add the detection reagent, which will generate a luminescent signal proportional to the amount of 2-deoxyglucose-6-phosphate (the product of intracellular 2DG phosphorylation).
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and determine the effect of this compound on glucose uptake.
-
Visualizations
References
- 1. The kinetics of cytochalasin D binding to monomeric actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actin cytoskeletal inhibitor 19,20-epoxycytochalasin Q sensitizes yeast cells lacking ERG6 through actin-targeting and secondarily through disruption of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 19,20-Epoxycytochalasin C and 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two closely related fungal metabolites, 19,20-Epoxycytochalasin C and 19,20-Epoxycytochalasin D. These compounds, belonging to the cytochalasan family, are of significant interest for their potential as anti-cancer agents due to their profound effects on the actin cytoskeleton and subsequent induction of apoptosis. This document synthesizes available experimental data to offer an objective overview of their respective potencies and mechanisms of action.
Data Presentation: A Quantitative Comparison of Cytotoxicity
The cytotoxic activity of this compound and 19,20-Epoxycytochalasin D has been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. It is important to note that direct comparative studies across a comprehensive range of cell lines are limited, and experimental conditions may vary between different research reports.
| Cell Line | Cancer Type | This compound (IC₅₀ in µM) | 19,20-Epoxycytochalasin D (IC₅₀ in µM) |
| HL-60 | Human Promyelocytic Leukemia | 1.11[1][2] | Not Reported |
| HT-29 | Human Colon Adenocarcinoma | 0.65[1] | Not Reported |
| A549 | Human Lung Carcinoma | >10[1] | Not Reported |
| MCF-7 | Human Breast Adenocarcinoma | >10[1] | Not Reported |
| PC-3 | Human Prostate Adenocarcinoma | >10[1] | Not Reported |
| HCT-116 | Human Colon Carcinoma | Not Reported | Not Reported |
| SW-620 | Human Colon Adenocarcinoma | Not Reported | Not Reported |
| P-388 | Murine Leukemia | Not Reported | 0.16[3][4] |
| MOLT-4 | Human Leukemia | Not Reported | 10.0[3][4] |
| BT-549 | Human Breast Ductal Carcinoma | Not Reported | 7.84[3] |
| LLC-PK1 | Porcine Kidney Epithelium | Not Reported | 8.4[3] |
| SK-MEL | Human Skin Melanoma | 8.02 | Not Reported |
Observations:
-
This compound demonstrates potent cytotoxicity against the human promyelocytic leukemia cell line HL-60 and the human colon adenocarcinoma cell line HT-29, with IC₅₀ values in the low micromolar and sub-micromolar range, respectively.[1]
-
19,20-Epoxycytochalasin D exhibits significant cytotoxic activity against the P-388 murine leukemia cell line.[3][4] It shows moderate cytotoxicity against the BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[3]
Unraveling the Mechanism of Action: Disruption of the Cytoskeleton and Induction of Apoptosis
Both this compound and D share a primary mechanism of action with other members of the cytochalasan family: the disruption of the actin cytoskeleton. By binding to the barbed end of actin filaments, they inhibit actin polymerization, leading to a cascade of cellular events that culminate in programmed cell death, or apoptosis.[1][3]
While the overarching mechanism is similar, some studies have begun to elucidate more specific downstream signaling pathways for each compound.
This compound has been shown to induce S phase cell cycle arrest in colon cancer cells.[5] This cell cycle disruption is linked to the induction of apoptosis, which can be mediated by caspase-3/7.[5] Furthermore, cyclin-dependent kinase 2 (CDK2) has been identified as a potential molecular target for this compound.[5]
19,20-Epoxycytochalasin D is understood to trigger apoptosis primarily through the intrinsic, or mitochondrial, pathway.[3] Disruption of the actin cytoskeleton acts as a cellular stress signal, leading to mitochondrial dysfunction and the activation of the apoptotic cascade.[3]
Mandatory Visualization
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and D.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or D (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add a solubilization agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the compound concentration.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases involved in apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells with the desired compounds as described in the MTT protocol.
-
Cell Lysis: After incubation, lyse the cells using a buffer compatible with the caspase activity assay kit.
-
Substrate Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysates.
-
Incubation: Incubate at room temperature for a specified time to allow for enzymatic reaction.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the protein concentration of the cell lysates and express the results as a fold-change relative to the untreated control.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Following treatment with the epoxycytochalasins, lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the protein bands and normalize to the loading control to determine changes in protein expression.
References
A Comparative Guide: 19,20-Epoxycytochalasin C versus Paclitaxel in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of 19,20-Epoxycytochalasin C and the well-established anti-cancer drug, paclitaxel (B517696). By examining their mechanisms of action, effects on cell proliferation, cell cycle, and apoptosis, supported by available experimental data, this document aims to serve as an objective resource for oncology researchers and professionals in drug development.
Introduction
This compound is a fungal metabolite belonging to the cytochalasan family, known for its ability to interact with the actin cytoskeleton.[1] Recent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines.
Paclitaxel , a complex diterpene isolated from the Pacific yew tree, is a widely used chemotherapeutic agent.[2][3] It is a cornerstone in the treatment of several cancers, including ovarian, breast, and lung cancer.[3][4]
This guide will delve into the distinct mechanisms by which these two compounds exert their anti-cancer effects, presenting a side-by-side comparison of their impact on cancer cells.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and paclitaxel lies in their primary intracellular targets. This compound targets the actin cytoskeleton, while paclitaxel targets the microtubule network.
This compound: This compound disrupts the normal dynamics of actin filaments. Cytochalasins, as a class, are known to bind to the barbed end of actin filaments, preventing the polymerization of actin monomers. This leads to the disruption of the microfilament network, which is crucial for cell motility, division, and maintenance of cell shape.[1][5] Some evidence suggests that this compound may also inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5][6]
Paclitaxel: In contrast, paclitaxel stabilizes microtubules, which are key components of the cytoskeleton involved in cell division.[3][7] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[3][8] This stabilization disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division.[3][9] This interference with microtubule dynamics leads to a prolonged blockage of mitosis.[9]
Effects on Cancer Cell Proliferation and Viability
Both this compound and paclitaxel exhibit potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of cytotoxic compounds. The following table summarizes the available IC50 values for both compounds against various human cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Cell Line | Cancer Type | This compound (IC50 in µM) | Paclitaxel (IC50 in µM) |
| HL-60 | Human Promyelocytic Leukemia | 1.11[10] | Not directly reported in the same study |
| HT-29 | Human Colon Adenocarcinoma | 0.65[1] | Not directly reported in the same study |
| A549 | Human Lung Carcinoma | >10[1] | Not directly reported in the same study |
| MCF-7 | Human Breast Adenocarcinoma | >10[1] | 0.01 (prolonged exposure)[11] |
| PC-3 | Human Prostate Adenocarcinoma | >10[1] | Not directly reported in the same study |
| SK-BR-3 | Human Breast Adenocarcinoma | Not Reported | ~0.005[12] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not Reported | ~0.003[12] |
| T-47D | Human Breast Adenocarcinoma | Not Reported | ~0.002[12] |
Observations:
-
This compound shows significant cytotoxicity against HL-60 and HT-29 cell lines, with IC50 values in the low micromolar and sub-micromolar range, respectively.[1][10]
-
Paclitaxel demonstrates high potency against breast cancer cell lines, with IC50 values in the nanomolar range.[12] The cytotoxicity of paclitaxel is also highly dependent on the duration of exposure.[13][14]
Impact on the Cell Cycle
The distinct mechanisms of action of this compound and paclitaxel result in cell cycle arrest at different phases.
This compound: Studies have shown that this compound induces a dose-dependent arrest of cancer cells in the S phase of the cell cycle.[6] This is consistent with its proposed mechanism of inhibiting CDK2, which plays a crucial role in the G1/S transition and S phase progression.[5][6]
Paclitaxel: Paclitaxel is well-documented to cause a block in the G2/M phase of the cell cycle.[2][11] By stabilizing microtubules, it prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint and halting cells in mitosis.[3]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Regulation of paclitaxel activity by microtubule-associated proteins in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of the C7 Hydroxyl Group in the Bioactivity of 19,20-Epoxycytochalasin C: A Comparative Guide
A detailed analysis of the structure-activity relationship (SAR) of 19,20-Epoxycytochalasin C reveals that the hydroxyl group at the C7 position is indispensable for its cytotoxic and potential therapeutic activities. This guide provides a comparative analysis of this compound and its C7-oxidized metabolite, supported by experimental data, detailed protocols, and pathway visualizations to offer a comprehensive resource for researchers in oncology and drug development.
The fungal metabolite this compound has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] Recent investigations into its metabolic fate within cancer cells have pinpointed a critical structural feature for its bioactivity: the C7 hydroxyl group.[1][3] Oxidation of this functional group leads to a dramatic reduction in cytotoxic potency, highlighting its importance in the molecule's mechanism of action.[1][2]
Comparative Biological Activity: C7-OH vs. C7=O
The primary evidence for the importance of the C7 hydroxyl group comes from a direct comparison of the cytotoxic activity of this compound with its metabolite, where the C7 hydroxyl is oxidized to a ketone. This transformation results in a more than 16-fold decrease in cytotoxic potential against the HT-29 human colon cancer cell line.[1][2]
| Compound | Modification at C7 | Target Cell Line | IC50 Value | Fold Change in Activity | Reference |
| This compound | -OH (Hydroxyl) | HT-29 | 650 nM | - | [1][2] |
| Oxidized this compound | =O (Ketone) | HT-29 | >10 µM | >16-fold decrease | [1][2] |
| This compound | -OH (Hydroxyl) | HL-60 | 1.11 µM | - | [4] |
Mechanism of Action: A Tale of Two Moieties
This compound exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis.[1] Studies suggest that it targets Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[1] The interaction with CDK2 is believed to be dependent on the presence of the C7 hydroxyl group. The oxidized metabolite, lacking this critical group, shows significantly diminished activity.[1][2]
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay
This assay is used to determine cell proliferation and cytotoxicity.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.25 to 10 µM) and a vehicle control (e.g., DMSO) for 48 hours.[1]
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Metabolite Identification and Confirmation
The workflow for identifying and confirming the structure-activity relationship of the C7 hydroxyl group is outlined below.
Caption: Experimental workflow for SAR analysis of the C7 hydroxyl group.
Conclusion
The evidence strongly supports that the C7 hydroxyl group of this compound is a key structural determinant for its potent cytotoxic activity. Its oxidation to a ketone leads to a significant loss of function, likely by disrupting the interaction with its molecular target, CDK2. These findings provide valuable insights for medicinal chemists and drug development professionals in the design of novel cytochalasan-based anticancer agents, emphasizing the need to protect or maintain the integrity of the C7 hydroxyl moiety to preserve biological activity. Further studies could explore the effects of other substitutions at the C7 position to modulate the potency and selectivity of this class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Activity of Epoxycytochalasins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activities of various epoxycytochalasin compounds. By presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of cellular pathways and workflows, this document aims to serve as a valuable resource for oncology researchers and professionals in drug development.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of several epoxycytochalasan derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cells, are summarized in the table below. This data is primarily drawn from a comparative study on epoxycytochalasans isolated from the endophytic fungus Xylaria cf. curta.[1]
| Compound | HL-60 (Leukemia) | A549 (Lung) | SMMC-7721 (Hepatocellular) | MCF-7 (Breast) | SW480 (Colon) |
| 19,20-Epoxycytochalasin C | 1.11 µM[1] | >10 µM | >10 µM | >10 µM | >10 µM |
| 19,20-Epoxycytochalasin D | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| 18-desoxy-19,20-Epoxycytochalasin C | 2.99 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| 5,6-dihydro-7-oxo-19,20-Epoxycytochalasin C | 8.97 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| Cisplatin (Control) | 4.32 µM | 10.12 µM | 11.03 µM | 14.32 µM | 15.12 µM |
| Paclitaxel (Control) | 0.01 µM | 0.02 µM | 0.03 µM | 0.01 µM | 0.02 µM |
Note: IC50 values are presented as mean values. The study from which this data is derived tested a total of 13 epoxycytochalasans, including nine novel compounds, against these cell lines.
Mechanisms of Anti-Cancer Action
Epoxycytochalasins exert their anti-cancer effects primarily through the disruption of the actin cytoskeleton, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
This compound , one of the more extensively studied compounds in this class, has been shown to induce a dose-dependent S-phase arrest in the cell cycle of HT-29 colon cancer cells. This is followed by the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. The molecular mechanism may involve the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the G1/S phase transition.
The general mechanism of apoptosis induction by epoxycytochalasins is believed to involve the intrinsic (mitochondrial) pathway. Disruption of the actin cytoskeleton acts as a cellular stress signal, leading to changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This shift in balance results in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to cell death. Some related compounds have also been implicated in inducing endoplasmic reticulum (ER) stress, which can be an independent or converging pathway to apoptosis.
Proposed signaling pathway for epoxycytochalasin-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the anti-cancer activity of epoxycytochalasins are provided below.
General experimental workflow for assessing anti-cancer activity.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the epoxycytochalasin compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.
Cell Cycle Analysis:
-
Cell Preparation: After treatment with the epoxycytochalasin, harvest the cells by trypsinization and wash them with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Harvest the treated cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis-Related Proteins
This method is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
A Comparative Guide to Actin Polymerization Inhibitors: 19,20-Epoxycytochalasin C vs. Latrunculin A
For Researchers, Scientists, and Drug Development Professionals
The dynamic polymerization and depolymerization of the actin cytoskeleton are fundamental to a host of cellular processes, including motility, division, and maintenance of cell shape. Small molecule inhibitors that target this process are invaluable tools in cell biology and potential therapeutic agents. This guide provides an objective comparison of two potent actin inhibitors, 19,20-Epoxycytochalasin C and Latrunculin A, focusing on their distinct mechanisms, quantitative performance, and the experimental protocols used for their characterization.
Distinct Mechanisms of Action
While both compounds ultimately lead to the disruption of the actin cytoskeleton, their molecular mechanisms are fundamentally different.
Latrunculin A acts as a monomer-sequestering agent . It binds to globular actin (G-actin) monomers in a 1:1 stoichiometric ratio, specifically near the nucleotide-binding cleft.[1][2][3] This binding prevents the G-actin monomers from incorporating into growing actin filaments (F-actin), thus shifting the equilibrium towards depolymerization.[1][2] Studies show that Latrunculin A can also accelerate the depolymerization of existing filaments.[4]
This compound , like other members of the cytochalasan family, functions primarily as a barbed-end capping agent .[5][6][7] It binds with high affinity to the fast-growing "barbed" or (+) end of existing F-actin.[5] This action physically blocks the addition of new G-actin monomers, thereby inhibiting filament elongation.[5][6] At higher concentrations, some cytochalasins have also been shown to sever actin filaments.[5][8]
The differing mechanisms are visualized below:
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. Cytochalasin B may shorten actin filaments by a mechanism independent of barbed end capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actin filament capping and cleaving activity of cytochalasins B, D, E, and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Validating the Pro-Apoptotic Effects of 19,20-Epoxycytochalasin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic effects of 19,20-Epoxycytochalasin C against established apoptosis-inducing agents, Doxorubicin (B1662922) and Staurosporine. The information presented herein is supported by experimental data to assist researchers in evaluating its potential as a novel therapeutic agent.
Mechanism of Action: Induction of Apoptosis
This compound, a member of the cytochalasan family of mycotoxins, primarily induces apoptosis by disrupting the actin cytoskeleton. This disruption is a cellular stress signal that triggers the intrinsic, or mitochondrial, pathway of programmed cell death. There is also evidence suggesting the potential involvement of the endoplasmic reticulum (ER) stress pathway in the apoptotic cascade induced by related compounds.
The core mechanism involves the binding of this compound to actin filaments, which inhibits their polymerization and leads to a cascade of intracellular events culminating in apoptosis.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth and viability. The following table summarizes the IC50 values of this compound and the comparative compounds, Doxorubicin and Staurosporine, in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HL-60 | Human Promyelocytic Leukemia | 1.11[1] |
| HT-29 | Human Colorectal Adenocarcinoma | 0.65[2] | |
| Doxorubicin | HL-60 | Human Promyelocytic Leukemia | ~0.1 - 1.0 |
| HT-29 | Human Colorectal Adenocarcinoma | Not widely reported | |
| Staurosporine | HL-60 | Human Promyelocytic Leukemia | Not widely reported |
| HT-29 | Human Colorectal Adenocarcinoma | ~0.002 - 0.02[3] |
Note: IC50 values can vary between studies due to different experimental conditions such as cell density and incubation time.
Quantitative Comparison of Apoptosis Induction
To provide a more direct comparison of pro-apoptotic efficacy, this section presents data on the induction of apoptosis as measured by caspase activity and the percentage of apoptotic cells.
Caspase-3/7 Activity
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.
| Compound | Cell Line | Fold Increase in Caspase-3/7 Activity (approx.) |
| This compound | HT-29 | Data not available, but shown to induce caspase-3/7 mediated apoptosis[2] |
| Doxorubicin | HL-60 | ~35-fold[4] |
| Staurosporine | Various | 5 to 8-fold[5] |
Percentage of Apoptotic Cells (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify the percentage of cells undergoing apoptosis.
| Compound | Cell Line | Percentage of Apoptotic Cells |
| This compound | HL-60 / HT-29 | Specific quantitative data not readily available in direct comparative studies. |
| Doxorubicin | HL-60 | Induces a significant increase in the apoptotic cell population. |
| Staurosporine | HT-29 | Induces a sub-diploid peak, characteristic of apoptosis.[3] |
While direct comparative data for the percentage of apoptotic cells induced by this compound is limited, its potent IC50 values and confirmed mechanism of action through caspase activation strongly support its pro-apoptotic effects.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in validating the pro-apoptotic effects of this compound, the following diagrams are provided.
Caption: Apoptosis signaling pathway induced by this compound.
Caption: General experimental workflow for assessing pro-apoptotic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound, Doxorubicin, or Staurosporine. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the compounds of interest for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the cell number (if a parallel viability assay is performed) and calculate the fold change in caspase activity compared to the control.
Western Blotting for Apoptosis-Related Proteins (Bcl-2, Bax, Cleaved Caspase-3)
-
Cell Lysis: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of caspase 3 activity, bcl-2 bax and p65 gene expression modulation in human acute promyelocytic leukemia HL-60 cells by doxorubicin with amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 19,20-Epoxycytochalasin C and Vincristine: A Guide for Researchers
This guide provides a detailed comparative analysis of 19,20-Epoxycytochalasin C and Vincristine, two cytotoxic compounds with distinct mechanisms of action. The information presented is intended for researchers, scientists, and drug development professionals, offering a comparative look at their efficacy, mechanisms, and the experimental protocols used for their evaluation.
Introduction and Overview
Vincristine , a well-established chemotherapeutic agent, is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[1] It is a cornerstone in the treatment of various cancers, including leukemias, lymphomas, and certain solid tumors.[2][3] Its clinical use, however, is often limited by dose-related neurotoxicity.[4]
This compound is a fungal metabolite belonging to the cytochalasan family.[5] These compounds are known for their potent effects on the cellular cytoskeleton, though they are not yet approved for clinical use in cancer therapy.[6] Research indicates that this compound exhibits significant cytotoxic activity against several cancer cell lines, making it a compound of interest for further investigation.[6][7]
Mechanism of Action: A Tale of Two Cytoskeletal Targets
The most significant difference between Vincristine and this compound lies in their primary molecular targets within the cell. Vincristine targets microtubules, while cytochalasans target actin filaments. This fundamental distinction dictates their downstream cellular effects.
-
Vincristine: As an antimicrotubule agent, Vincristine binds to tubulin, the protein subunit of microtubules.[2] This binding inhibits the polymerization of tubulin dimers into microtubules and can induce the depolymerization of existing ones. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2] This leads to an arrest of the cell cycle in the M phase (metaphase), ultimately triggering apoptosis (programmed cell death).[1][8]
-
This compound: This compound, like other cytochalasans, primarily disrupts the actin cytoskeleton.[9][10] It is believed to bind to the barbed (fast-growing) end of actin filaments, preventing their elongation and interfering with the intricate network of actin microfilaments.[10] This disruption affects numerous cellular processes, including cell shape, motility, and cytokinesis. The resulting cellular stress can induce cell cycle arrest and apoptosis.[6][9] Some studies also suggest that this compound may target other proteins, such as Cyclin-Dependent Kinase 2 (CDK2), contributing to its cytotoxic effects.[5][6]
References
- 1. Vincristine - Wikipedia [en.wikipedia.org]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. mdpi.com [mdpi.com]
- 5. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
On-Target Efficacy of 19,20-Epoxycytochalasin C: A Comparative Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of 19,20-Epoxycytochalasin C in cellular models, contrasting its performance with other cytochalasan analogs. The information is supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways to facilitate further research and drug development.
Comparative Cytotoxicity
This compound, a fungal metabolite, demonstrates potent cytotoxic effects across a range of human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is particularly notable in colon and leukemia cancer cell lines. The following table summarizes the available IC50 values for this compound and provides a comparison with other common cytochalasans.
| Compound | HT-29 (Colon) | HL-60 (Leukemia) | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HCT-116 (Colon) | SW-620 (Colon) |
| This compound | 0.65 µM [1] | 1.11 µM [1] | >10 µM[1] | >10 µM[1] | >10 µM[1] | >10 µM[1] | >10 µM[1] |
| Cytochalasin B | 7.9 µM (HeLa) | - | - | Weak to moderate | - | 0.78 µg/mL (WiDr) | - |
| Cytochalasin D | - | 0.68 µg/mL | ~5.0 µM | - | - | 0.78 µg/mL | - |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
Mechanism of Action: Dual Targeting of the Cytoskeleton and Cell Cycle Machinery
The primary on-target effect of cytochalasans is the disruption of the actin cytoskeleton. These compounds bind to the barbed end of actin filaments, inhibiting both the assembly and disassembly of actin monomers.[2] This interference with a critical cellular component triggers a cascade of events leading to cell cycle arrest and programmed cell death (apoptosis).
Recent studies have elucidated a more specific mechanism for this compound, identifying Cyclin-Dependent Kinase 2 (CDK2) as a direct molecular target. This dual-action mechanism contributes to its potent anti-proliferative effects.
CDK2 Inhibition and Cell Cycle Arrest
This compound has been shown to be a selective inhibitor of CDK2, with an IC50 of approximately 0.9 µM. CDK2 is a key regulator of the G1/S phase transition in the cell cycle. By inhibiting CDK2, this compound induces a dose-dependent S-phase cell cycle arrest in cancer cells.
Induction of Apoptosis via the Mitochondrial Pathway
The disruption of the actin cytoskeleton and cell cycle arrest induced by this compound converge to trigger the intrinsic (mitochondrial) pathway of apoptosis. This process involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Cells cultured in 96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for 48 hours.[3]
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695), cold
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.[4]
-
PI Staining: Add PI staining solution to a final concentration of 50 µg/mL and incubate in the dark at room temperature for 15-30 minutes.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of the executioner caspases, caspase-3 and -7.
Materials:
-
Cells cultured in white-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the cytotoxicity assay.
-
Plate Equilibration: Allow the plate to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[2]
-
Incubation: Mix on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.[2]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a vehicle control.
In Vitro CDK2 Kinase Assay
This assay measures the inhibitory effect of this compound on CDK2 activity. A variety of commercial kits are available for this purpose. The general principle involves incubating recombinant CDK2/Cyclin A with a specific substrate peptide and ATP, in the presence or absence of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ATP consumed.
General Protocol Outline:
-
Prepare a reaction mixture containing reaction buffer, recombinant CDK2/Cyclin A enzyme, and the specific substrate.
-
Add serial dilutions of this compound or a control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP using a detection reagent (e.g., Kinase-Glo®).
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 value of the inhibitor.
References
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of 19,20-Epoxycytochalasin C
Researchers and drug development professionals handling 19,20-Epoxycytochalasin C, a potent cytotoxic compound, must adhere to stringent disposal procedures to ensure personnel safety and prevent environmental contamination. Due to its classification as a highly toxic substance, all materials contaminated with this compound must be treated as hazardous waste and disposed of through an approved hazardous waste management service.[1][2]
Personal Protective Equipment (PPE) and Handling Guidelines
Before beginning any procedure that involves this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Cytochalasins are considered highly toxic and potential teratogens, demanding minimal direct contact or inhalation.[3]
| Item | Specification | Handling Procedure |
| Gloves | Nitrile or other chemically resistant gloves. | Change gloves frequently and immediately if contaminated.[1] |
| Lab Coat | Standard laboratory coat. | To be worn at all times when handling the compound.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes or aerosols.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. | Avoids inhalation of the powdered form.[1] |
| Handling | Avoid generating dust. Handle as a cytotoxic compound. | Use in a well-ventilated area and prevent concentration in hollows.[1][4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a certified hazardous waste contractor.[1] The following steps provide a detailed protocol for waste segregation, decontamination, and packaging.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
2. Liquid Waste Decontamination (Aqueous Solutions):
-
Working within a chemical fume hood, carefully add a 10% final concentration of bleach to the aqueous liquid waste.[1]
-
Allow the solution to sit for a minimum of 30 minutes to facilitate decontamination.[1]
-
Important: Despite this decontamination step, the treated liquid waste must still be disposed of as hazardous chemical waste.[1]
3. Solid Waste Disposal:
-
Place all contaminated solid waste (e.g., used vials, contaminated absorbent pads, gloves) into a sealable, labeled plastic bag.[1]
-
This bag should then be placed into the designated hazardous waste container.[1]
4. Spill Cleanup:
-
In the event of a spill, wear appropriate PPE and contain the spill with absorbent material.
-
Carefully collect the absorbent material and place it in the hazardous waste container.[1]
-
Clean the spill area with a decontaminating agent, such as a strong alkaline cleaner followed by a water rinse, or a 10% bleach solution.[1]
-
Absorb the cleaning solutions with fresh pads and dispose of them as hazardous waste.[1]
5. Final Packaging and Labeling:
-
Ensure the hazardous waste container is securely sealed.[1]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[1]
6. Waste Pickup:
-
Arrange for the collection of the hazardous waste by a licensed waste disposal service.[2]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols for Decontamination
The recommended decontamination procedure for aqueous solutions containing this compound involves chemical inactivation.
Objective: To reduce the hazard of aqueous waste before final disposal.
Materials:
-
Aqueous waste containing this compound
-
Standard laboratory bleach (sodium hypochlorite (B82951) solution)
-
Appropriate hazardous waste container
Procedure:
-
Ensure all operations are conducted within a certified chemical fume hood while wearing the prescribed PPE.
-
For every 900 mL of aqueous waste, carefully add 100 mL of bleach to achieve a final concentration of 10%.
-
Gently mix the solution to ensure thorough distribution of the bleach.
-
Allow the mixture to stand for a minimum of 30 minutes to allow for the chemical degradation of the cytochalasin.[1]
-
Following the 30-minute inactivation period, the treated liquid is to be transferred to a clearly labeled hazardous waste container for collection by a professional disposal service.[1]
By adhering to these detailed procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
